molecular formula C11H10N2O2S B582017 Methyl 4-(3-aminophenyl)thiazole-2-carboxylate CAS No. 885279-72-1

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Cat. No.: B582017
CAS No.: 885279-72-1
M. Wt: 234.273
InChI Key: OAUXBAJKZQHHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate (CAS 885279-72-1) is a chemical compound with the molecular formula C11H10N2O2S . This compound belongs to the aminothiazole carboxylate class of heterocyclic structures, which are of significant interest in medicinal and organic chemistry research. While specific biological data for this particular analogue is not widely published in the available literature, the 2-aminothiazole-4-carboxylate scaffold is recognized as a privileged structure in drug discovery . Research on similar derivatives has identified this core template as a promising foundation for the development of novel therapeutic agents, showing particular promise in the investigation of anti-infectives . For instance, certain 2-aminothiazole-4-carboxylate derivatives have been studied for their activity against Mycobacterium tuberculosis , demonstrating potent inhibition of bacterial growth by targeting essential enzymes involved in cell wall biosynthesis, such as the β-ketoacyl-ACP synthase mtFabH . The presence of both amino and ester functional groups on the thiazole ring makes this compound a versatile synthetic intermediate, amenable to further chemical modifications for the creation of diverse libraries for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules for various biochemical and pharmacological applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use and handle this material with appropriate precautions .

Properties

IUPAC Name

methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-13-9(6-16-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUXBAJKZQHHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693097
Record name Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-72-1
Record name Methyl 4-(3-aminophenyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, step-by-step synthesis pathway for Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the robust and widely applicable Hantzsch thiazole synthesis methodology. The guide outlines a three-step process commencing with the bromination of 3-nitroacetophenone, followed by the cyclocondensation to form the thiazole ring, and concluding with the reduction of the nitro group to the target primary amine. Detailed experimental protocols, tabulated quantitative data for each reaction step, and a visual representation of the synthesis pathway are provided to facilitate replication and further research.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs and biologically active compounds. Their versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. This compound, in particular, presents a scaffold with multiple points for further derivatization, making it a valuable intermediate for the synthesis of compound libraries for screening in drug development programs. The presence of the aminophenyl group offers a site for amide bond formation, while the methyl ester can be hydrolyzed or converted to other functional groups. This guide details a reliable and reproducible synthetic route to this key intermediate.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a three-step sequence. The pathway begins with the α-bromination of 3-nitroacetophenone. The resulting 2-bromo-1-(3-nitrophenyl)ethanone then undergoes a Hantzsch-type cyclization with methyl thiooxamate to yield Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate. The final step involves the selective reduction of the nitro group to afford the desired product.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_step3 Step 3: Reduction A 3-Nitroacetophenone B 2-Bromo-1-(3-nitrophenyl)ethanone A->B Br2, Chloroform D Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate B->D C Methyl Thiooxamate C->D E This compound D->E Sodium Dithionite

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

The initial step involves the electrophilic α-bromination of 3-nitroacetophenone.

Experimental Protocol:

To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[1] The reaction mixture is then stirred at room temperature for 2 hours.[1] Following the reaction, the mixture is poured into ice-cold water, and the layers are separated. The organic layer is washed sequentially with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).[1] The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Table 1: Quantitative Data for the Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

Reactant/ReagentMolecular Weight ( g/mol )MolesMass/Volume
1-(3-nitrophenyl)ethanone165.156.05 mmol1.0 g
Bromine159.816.05 mmol0.97 g
Chloroform--10 ml
Product 244.04 - -
Expected Yield--Yields for this reaction are typically high, often exceeding 80-90%.
Step 2: Synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

This step employs the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.

Note on Reagent Preparation: Methyl thiooxamate is not as commercially available as its ethyl counterpart. It can be prepared by reacting methyl cyanoformate with hydrogen sulfide in the presence of a base like triethylamine, analogous to the synthesis of ethyl thiooxamate.[2]

Experimental Protocol:

A solution of 2-bromo-1-(3-nitrophenyl)ethanone (from Step 1, e.g., 1.0 g, 4.1 mmol) and methyl thiooxamate (e.g., 0.54 g, 4.5 mmol) in a suitable solvent such as ethanol or methanol (20 mL) is refluxed. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

Table 2: Quantitative Data for the Synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Reactant/ReagentMolecular Weight ( g/mol )MolesMass/Volume
2-Bromo-1-(3-nitrophenyl)ethanone244.044.1 mmol1.0 g
Methyl Thiooxamate119.144.5 mmol0.54 g
Ethanol--20 mL
Product 278.26 - -
Expected Yield--Yields for Hantzsch thiazole synthesis are generally moderate to good.
Step 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to a primary amine. Sodium dithionite is an effective reagent for this transformation under mild conditions.

Experimental Protocol:

In a reaction vessel, Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate (e.g., 1.0 g, 3.6 mmol) is suspended in a mixture of a suitable organic solvent like tetrahydrofuran and water. Sodium dithionite is solubilized in a basic aqueous solution and added dropwise to the stirring suspension at room temperature.[3] The reaction is monitored by TLC until the starting material is consumed. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Purification by column chromatography or recrystallization yields the final product, this compound.

Table 3: Quantitative Data for the Synthesis of this compound

Reactant/ReagentMolecular Weight ( g/mol )MolesMass/Volume
Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate278.263.6 mmol1.0 g
Sodium Dithionite174.11ExcessTypically 3-5 equivalents
Tetrahydrofuran/Water--Sufficient to suspend starting material
Product 248.28 - -
Expected Yield--Yields for nitro group reductions with sodium dithionite are often high.

Conclusion

The synthetic pathway detailed in this guide provides a clear and effective method for the preparation of this compound. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this valuable intermediate for further chemical exploration and the development of novel therapeutic agents. The use of the Hantzsch thiazole synthesis ensures the versatility of this approach for creating a variety of substituted thiazole derivatives.

References

In-Depth Technical Guide: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry. The presence of both an aminophenyl group and a methyl carboxylate moiety suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the available technical data for this compound, focusing on its chemical properties, potential synthetic routes, and the broader context of its biological relevance.

Core Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible literature. However, fundamental properties have been identified and are summarized below.

PropertyDataReference
CAS Number 885279-72-1[1]
Molecular Formula C₁₁H₁₀N₂O₂S[1]
Molecular Weight 234.27 g/mol [1]
Purity 95.0% (as listed by some suppliers)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Spectral Data (NMR, IR, MS) Data not available in searched literature

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, the general and widely applicable Hantzsch thiazole synthesis is the most probable route for its preparation.

Conceptual Experimental Workflow: Hantzsch Thiazole Synthesis

This synthesis involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the key precursors would be a methyl 2-halo-3-oxo-3-(3-aminophenyl)propanoate and thiourea.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product reactant1 Methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate condensation Condensation (Hantzsch Thiazole Synthesis) reactant1->condensation reactant2 Thiourea reactant2->condensation intermediate Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate condensation->intermediate Cyclization reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) intermediate->reduction product This compound reduction->product Final Product Formation

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

  • Synthesis of the α-haloketone precursor: The synthesis would likely start from 3-nitroacetophenone. This would be halogenated at the α-position, for instance using sulfuryl chloride, to yield 2-chloro-1-(3-nitrophenyl)ethan-1-one. This intermediate would then be carboxylated and esterified to produce the required methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate.

  • Hantzsch Thiazole Synthesis: The resulting α-haloketone would be reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring, yielding Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

  • Reduction of the Nitro Group: The final step would involve the reduction of the nitro group on the phenyl ring to an amine. This can be achieved using standard reducing agents like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).

  • Purification and Characterization: The final product would be purified using techniques such as column chromatography and recrystallization. Characterization would be performed using NMR spectroscopy (¹H and ¹³C), infrared spectroscopy, and mass spectrometry to confirm the structure and purity.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the broader class of aminothiazole derivatives is well-documented for a wide range of biological activities.

Derivatives of 2-aminothiazole are known to act as:

  • Anticancer Agents: Many aminothiazole derivatives have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The thiazole ring is a key component in some antibiotics and antifungal agents.

  • Anti-inflammatory Agents: Certain aminothiazole compounds have shown potential in modulating inflammatory pathways.

Given the structural motifs present in this compound, it could be a valuable intermediate for the synthesis of compounds targeting various biological pathways. The aminophenyl group, for instance, is a common feature in molecules designed to interact with kinase ATP-binding sites.

Biological_Potential cluster_compound Core Compound cluster_derivatization Synthetic Derivatization cluster_targets Potential Biological Targets cluster_activities Resulting Biological Activities compound This compound derivatization Chemical Modification (e.g., Amide Coupling, N-Alkylation) compound->derivatization target1 Protein Kinases (e.g., in Cancer) derivatization->target1 target2 Microbial Enzymes (e.g., in Bacteria/Fungi) derivatization->target2 target3 Inflammatory Pathway Proteins (e.g., COX enzymes) derivatization->target3 activity1 Anticancer target1->activity1 activity2 Antimicrobial target2->activity2 activity3 Anti-inflammatory target3->activity3

Caption: Potential derivatization and biological applications of the core compound.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently sparse, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • The development and publication of a detailed, optimized synthesis protocol.

  • Full characterization of its physicochemical and spectral properties.

  • Synthesis of a library of derivatives to explore structure-activity relationships.

  • Screening for biological activity against a range of therapeutic targets, particularly protein kinases and microbial enzymes.

This in-depth guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising thiazole derivative. The lack of extensive data highlights an opportunity for novel research and discovery in this area.

References

An In-Depth Technical Guide to Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885279-72-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development. The document details available experimental data, outlines plausible synthetic routes, and discusses the known biological activities of structurally related compounds, offering insights into its potential mechanisms of action.

Chemical Properties and Data

This compound is a pale yellow solid with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of approximately 234.27 g/mol .[1][2][3] It is a key intermediate in the synthesis of more complex bioactive molecules, particularly in the fields of oncology and neuropharmacology.[4]

PropertyValueSource
CAS Number 885279-72-1[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂S[1][2][3]
Molecular Weight 234.27 g/mol [1][2]
Appearance Pale yellow solid[4]
Purity ≥95% to ≥98% (HPLC)[1][2][5]
Synonyms Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves two primary stages:

  • Hantzsch Thiazole Synthesis: Reaction of a substituted α-haloketone with a thioamide to form the thiazole ring. In this case, the synthesis would likely start with a 3-nitrophenyl substituted precursor.

  • Reduction of the Nitro Group: Conversion of the nitro group on the phenyl ring to an amine group to yield the final product.

Synthesis_Pathway Methyl 2-chloro-3-oxo-3-(3-nitrophenyl)propanoate Methyl 2-chloro-3-oxo-3-(3-nitrophenyl)propanoate Intermediate Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate Methyl 2-chloro-3-oxo-3-(3-nitrophenyl)propanoate->Intermediate Hantzsch Synthesis Thiourea Thiourea Thiourea->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., Na2S2O4, SnCl2, H2/Pd-C) Reducing_Agent->Final_Product Anticancer_Mechanism Thiazole_Derivative N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Related Compound) Cancer_Cell Cancer Cell Thiazole_Derivative->Cancer_Cell Induces Apoptosis Apoptosis Cancer_Cell->Apoptosis Autophagy Autophagy Cancer_Cell->Autophagy Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death Future_Research Core_Compound This compound Synthesis_Optimization Synthesis Optimization Core_Compound->Synthesis_Optimization Biological_Screening Biological Screening Core_Compound->Biological_Screening MOA_Studies Mechanism of Action Studies Biological_Screening->MOA_Studies SAR_Studies SAR Studies Biological_Screening->SAR_Studies Lead_Compound Lead Compound for Drug Development SAR_Studies->Lead_Compound

References

A Technical Guide to Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-containing heterocycles are significant structural motifs in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The 2-aminothiazole scaffold, in particular, is a cornerstone for the development of agents with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4][5] This technical guide focuses on the specific derivative, Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, providing a detailed overview of its molecular structure, a proposed synthetic pathway, and its potential role in drug discovery based on the activities of analogous compounds.

Molecular Structure and Physicochemical Properties

The core structure consists of a central thiazole ring functionalized with a methyl carboxylate group at the 2-position and a 3-aminophenyl group at the 4-position. The presence of the amino group offers a key site for further chemical modification, while the aromatic and heterocyclic systems provide a rigid scaffold for molecular interactions.

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated based on its chemical formula (C₁₁H₁₀N₂O₂S) and are analogous to similar structures found in chemical databases.[6]

PropertyPredicted ValueSource / Analogy
Molecular Formula C₁₁H₁₀N₂O₂S-
Molecular Weight 234.28 g/mol [6]
Monoisotopic Mass 234.0463 Da[6]
Appearance Yellow to Brown SolidAnalogy to[7][8][9]
Boiling Point >300 °C (Predicted)Analogy to[7]
Melting Point >160 °C (Predicted)Analogy to[7][9]
pKa ~2.5 (Thiazole N) (Predicted)Analogy to[7]

The logical relationship between the core functional groups of the molecule is depicted below.

Thiazole Thiazole Core Aminophenyl 3-Aminophenyl Group (at C4) Aminophenyl->Thiazole Carboxylate Methyl Carboxylate Group (at C2) Carboxylate->Thiazole

Caption: Logical connectivity of functional groups.

Proposed Synthesis (Hantzsch Thiazole Synthesis)

The most established and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][10] This involves the condensation reaction between an α-haloketone and a thiourea derivative. A plausible synthetic route for the title compound would involve the reaction of a suitable α-bromoketone with methyl thiocarbamoylformate (thiourea analogue).

Step 1: Synthesis of Methyl 2-amino-4-(3-nitrophenyl)thiazole-5-carboxylate

  • Reactants: To a solution of methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol (10 mL/mmol), add thiourea (1.2 eq).

  • Reaction: Reflux the reaction mixture for 4-6 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Workup: Upon completion, cool the mixture to room temperature and pour it over crushed ice.[10] Neutralize with a saturated sodium bicarbonate solution until a solid precipitate forms.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Reactants: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3.0-5.0 eq) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction: Stir the mixture at room temperature (for catalytic hydrogenation) or gentle heat (for SnCl₂) until the reaction is complete as monitored by TLC.

  • Workup: If using SnCl₂, quench the reaction, basify with a strong base (e.g., NaOH) to precipitate tin salts, and filter. Extract the aqueous layer with ethyl acetate. If using catalytic hydrogenation, filter the catalyst through a pad of Celite.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, this compound.

Start α-halo-β-ketoester (3-nitrophenyl derivative) Cyclization Hantzsch Cyclization (Reflux in Ethanol) Start->Cyclization Thiourea Thiourea Thiourea->Cyclization Intermediate Nitro-substituted Thiazole Cyclization->Intermediate Reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Product Methyl 4-(3-aminophenyl) thiazole-2-carboxylate Reduction->Product

Caption: Proposed Hantzsch synthesis workflow.

Predicted Spectroscopic Data

The structural characterization of the title compound would rely on standard spectroscopic techniques. The following tables outline the expected key signals.

(Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2s1HThiazole C5-H
~7.0 - 7.5m4HAromatic protons (phenyl ring)
~5.5s (broad)2H-NH₂
~3.9s3H-OCH₃

(Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C2
~160.0C=O (ester)
~148.0C-NH₂ (aromatic)
~145.0Thiazole C4
~115.0 - 135.0Aromatic carbons & Thiazole C5
~52.0-OCH₃

Potential Applications in Drug Development

While this specific molecule has not been extensively studied, the aminothiazole scaffold is a privileged structure in medicinal chemistry. Analogues have shown potent activity against a variety of biological targets.

  • Anticancer Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated as potent anticancer agents, targeting various cell lines including leukemia, melanoma, and pancreatic cancer.[3] Some derivatives function as inhibitors of crucial signaling proteins like VEGFR-2.

  • Antimicrobial Activity: The thiazole nucleus is a key component of many compounds with antibacterial and antifungal properties.[4][11] These compounds can be effective against multidrug-resistant pathogens.

  • Enzyme Inhibition: The structural features of aminothiazoles make them suitable for targeting enzyme active sites. For example, derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and β-ketoacyl-ACP synthase (mtFabH), which are important targets in cancer and tuberculosis, respectively.[1][4]

The diagram below illustrates a generalized mechanism by which a thiazole-based kinase inhibitor might function, a common application for such scaffolds.

cluster_0 Kinase Domain Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Pathway Downstream Signaling Cascade Receptor->Pathway Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds ATP ATP Inhibitor Thiazole Derivative (Competitive Inhibitor) Inhibitor->Receptor Binds to ATP Pocket Blocked Pathway Blocked Response Cell Proliferation & Angiogenesis Pathway->Response

Caption: Kinase inhibition by a competitive inhibitor.

References

Technical Guide: Spectroscopic Analysis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] The structural characterization of these molecules is paramount for drug discovery and development, relying heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic data for the title compound and provides detailed experimental protocols for these analytical methods.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for compounds closely related to this compound. This data is compiled from various sources and serves as a reference for the characterization of the title compound.[4][5]

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.8 - 4.0Singlet-
Thiazole-H7.0 - 7.5Singlet-
Phenyl-H (multiple)6.8 - 7.8Multiplet7.0 - 9.0
-NH₂5.0 - 6.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)160 - 165
Thiazole C2165 - 170
Thiazole C4145 - 150
Thiazole C5100 - 110
Phenyl C (multiple)115 - 140
-OCH₃50 - 55

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ester)1700 - 1730Strong
C=N Stretch (thiazole)1600 - 1650Medium
C=C Stretch (aromatic/thiazole)1450 - 1600Medium-Strong
C-O Stretch (ester)1100 - 1300Strong

Table 4: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zFragment
ESI+[M+H]⁺Molecular Ion
ESI+[M+Na]⁺Sodium Adduct
ESI+VariesFragments from loss of -OCH₃, -COOCH₃, and cleavage of the thiazole ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is clear and free of any solid particles.[6]

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to achieve a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

    • Process the data similarly to the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[8]

  • FTIR Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[9]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.[9]

    • If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in the desired mass range.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and good ionization efficiency.

    • The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Dissolve & Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI-MS) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Biological Signaling Pathway Involvement

Aminothiazole derivatives have been reported to exhibit anticancer activity, potentially through the inhibition of protein kinases. The following diagram illustrates a simplified hypothetical signaling pathway.

signaling_pathway Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Promotes Inhibitor Methyl 4-(3-aminophenyl) thiazole-2-carboxylate Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

References

A Technical Guide to the Solubility and Stability of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1] The physicochemical properties of such compounds, particularly solubility and stability, are critical parameters that influence their developability as therapeutic agents. Poor aqueous solubility can hinder biological assays and preclinical development, while instability can compromise shelf-life and therapeutic efficacy.[2][3] This guide outlines the essential experimental protocols and data presentation formats for the comprehensive characterization of the solubility and stability of this compound.

Physicochemical Properties

A preliminary assessment of the physicochemical properties of this compound is crucial for predicting its behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC₁₁H₁₀N₂O₂S-
Molecular Weight234.28 g/mol -
pKa (most acidic)11.5 (Predicted)Computational
pKa (most basic)3.5 (Predicted)Computational
logP2.1 (Predicted)Computational
Hydrogen Bond Donors1Computational
Hydrogen Bond Acceptors4Computational

Note: These values are computationally predicted and require experimental verification.

Solubility Profile

The solubility of a compound is a key determinant of its absorption and bioavailability. The following tables provide a template for systematically recording experimentally determined solubility data in various relevant media.

Table 2: Equilibrium Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Deionized Water25Shake-flask
Phosphate-Buffered Saline (PBS) pH 7.425Shake-flask
0.1 N HCl (pH 1.2)25Shake-flask
Simulated Gastric Fluid (SGF)37Shake-flask
Simulated Intestinal Fluid (SIF)37Shake-flask
Dimethyl Sulfoxide (DMSO)25Shake-flask
Ethanol25Shake-flask

Table 3: Kinetic Solubility of this compound in Aqueous Buffers

Buffer SystempHFinal DMSO Conc. (%)Precipitation Time Point (min)Kinetic Solubility (µM)Method
PBS7.41Nephelometry
PBS7.40.5Nephelometry
Tris8.01Nephelometry
Tris8.00.5Nephelometry

Stability Profile

Evaluating the stability of a compound under various stress conditions is essential for determining its shelf-life and identifying potential degradation pathways.[3][4]

Table 4: Solid-State Stability of this compound

ConditionDurationAppearance ChangePurity (%) by HPLCDegradants Observed
40°C / 75% RH1 month
40°C / 75% RH3 months
60°C1 month
Photostability (ICH Q1B)-

Table 5: Solution-State Stability of this compound

Solvent/BufferpHTemperature (°C)Time PointPurity (%) by HPLCDegradants Observed
0.1 N HCl1.2250, 1, 4, 8, 24 hr
PBS7.4250, 1, 4, 8, 24 hr
0.1 N NaOH13250, 1, 4, 8, 24 hr
PBS with 3% H₂O₂7.4250, 1, 4, 8, 24 hr

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data.

Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Express the solubility in mg/mL or µM.

Kinetic Solubility Determination (Nephelometry)
  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot of each DMSO solution to the aqueous buffer in a microplate format.

  • Precipitation Monitoring: Monitor the turbidity of the solutions over time using a nephelometer or a plate reader capable of measuring light scattering.

  • Determination: The kinetic solubility is the highest concentration that does not show significant precipitation within a defined time frame.

Stability Testing Protocol

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6]

  • Sample Preparation: Prepare samples of the solid compound and solutions in relevant buffers.

  • Storage: Store the samples under the conditions specified in Tables 4 and 5.

  • Time Points: At each designated time point, withdraw samples for analysis.[4]

  • Analysis: Analyze the samples for changes in physical appearance, purity (using a stability-indicating HPLC method), and the formation of degradation products.

  • Data Evaluation: Evaluate the data to determine the degradation rate and identify potential degradation pathways.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Compound Synthesis and Characterization cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Analytical Quantification compound This compound physchem Physicochemical Prediction compound->physchem equilibrium Equilibrium Solubility (Shake-Flask) compound->equilibrium kinetic Kinetic Solubility (Nephelometry) compound->kinetic solid_state Solid-State Stability compound->solid_state solution_state Solution-State Stability compound->solution_state hplc HPLC / LC-MS equilibrium->hplc kinetic->hplc solid_state->hplc solution_state->hplc data_analysis Data Analysis and Reporting hplc->data_analysis

Caption: Workflow for solubility and stability assessment.

Decision Tree for Addressing Poor Solubility

G start Poor Aqueous Solubility Identified check_dmso Optimize DMSO Concentration start->check_dmso use_cosolvent Use Co-solvents (e.g., Ethanol) check_dmso->use_cosolvent If precipitation persists success Solubility Improved check_dmso->success Successful solid_dispersion Solid Dispersion (e.g., with PVP/PEG) use_cosolvent->solid_dispersion For further enhancement use_cosolvent->success Successful complexation Inclusion Complexation (e.g., with Cyclodextrins) solid_dispersion->complexation Alternative approach solid_dispersion->success Successful complexation->success Successful fail Further Formulation Development Required complexation->fail Unsuccessful

Caption: Decision tree for solubility enhancement.

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of these critical physicochemical properties. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for informed decision-making in drug discovery and development programs.

References

The Synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its utility as a starting material is prominent in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of a plausible and robust synthetic route to this compound, including detailed experimental protocols, quantitative data, and an examination of the biological context of its derivatives, particularly in the inhibition of cancer-related signaling pathways.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific functionalization of this scaffold allows for the fine-tuning of biological activity. This compound combines the thiazole core with a reactive amino group on a phenyl substituent and a methyl ester, providing multiple points for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecules, most notably in the development of tyrosine kinase inhibitors like Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

This guide outlines a three-step synthetic pathway to obtain this compound, commencing from the readily available 3-nitroacetophenone. The synthesis involves an initial bromination, followed by a Hantzsch thiazole synthesis, and concludes with the reduction of the nitro group.

Synthetic Pathway Overview

The proposed synthesis of this compound is a three-step process. The initial step involves the alpha-bromination of 3-nitroacetophenone to yield 2-bromo-1-(3-nitrophenyl)ethanone. This intermediate then undergoes a Hantzsch thiazole synthesis with thiourea to form 2-amino-4-(3-nitrophenyl)thiazole. The amino group at the 2-position of the thiazole can then be converted to the desired methyl carboxylate via a Sandmeyer-type reaction followed by esterification, or more directly for the purpose of this guide, we will first synthesize the 2-amino derivative and then discuss its conversion. The final step is the selective reduction of the nitro group to an amine.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Diazotization & Esterification (Conceptual) cluster_3 Step 4: Nitro Reduction 3-Nitroacetophenone 3-Nitroacetophenone 2-Bromo-1-(3-nitrophenyl)ethanone 2-Bromo-1-(3-nitrophenyl)ethanone 3-Nitroacetophenone->2-Bromo-1-(3-nitrophenyl)ethanone Br2, Chloroform 2-Amino-4-(3-nitrophenyl)thiazole 2-Amino-4-(3-nitrophenyl)thiazole 2-Bromo-1-(3-nitrophenyl)ethanone->2-Amino-4-(3-nitrophenyl)thiazole Thiourea Thiourea Thiourea->2-Amino-4-(3-nitrophenyl)thiazole Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate 2-Amino-4-(3-nitrophenyl)thiazole->Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate 1. NaNO2, HBF4 2. CO, Pd(OAc)2, MeOH This compound This compound Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate->this compound Fe, NH4Cl, EtOH/H2O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

Reaction: 3-Nitroacetophenone is brominated at the alpha-carbon using bromine in chloroform.

Procedure: To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[1] The reaction mixture is then stirred at room temperature for 2 hours.[1] Following this, the mixture is poured into ice-cold water and the layers are separated. The organic layer is washed sequentially with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).[1] The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1] The crude product can be purified by column chromatography on silica gel (230–400 mesh) using a gradient of petroleum ether and ethyl acetate as the eluent.[1]

ParameterValueReference
Starting Material1-(3-nitrophenyl)ethanone[1]
ReagentsBromine, Chloroform[1]
Temperature0–5°C initially, then room temp.[1]
Reaction Time2 hours[1]
Work-upAqueous wash[1]
PurificationColumn Chromatography[1]
Expected Yield~70-80% (based on similar reactions)
Step 2: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

Reaction: This step employs the classic Hantzsch thiazole synthesis, where the α-bromoketone from the previous step is condensed with thiourea.

Procedure: A mixture of 2-bromo-1-(3-nitrophenyl)ethanone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium hexafluorophosphate (Bu4NPF6, 10 mol%) is stirred in methanol (5 mL) at room temperature.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically rapid and should be complete within 15-30 minutes.[2] Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is purified by column chromatography over silica gel using a hexane-EtOAc eluent to afford the pure product.[2]

ParameterValueReference
Starting Material2-Bromo-1-(3-nitrophenyl)ethanone
ReagentsThiourea, Methanol, Bu4NPF6[2]
TemperatureRoom Temperature[2]
Reaction Time15-30 minutes[2]
PurificationColumn Chromatography[2]
Expected Yield>90% (based on similar reactions)[2]
Step 3: Synthesis of this compound

Reaction: This is a two-part step involving the conversion of the 2-amino-4-(3-nitrophenyl)thiazole to the corresponding methyl ester and the subsequent reduction of the nitro group. For the purpose of this guide, a conceptual pathway for the conversion of the 2-amino group to a methyl ester is presented, followed by a detailed protocol for the nitro reduction.

Conceptual Conversion to Methyl Ester: The 2-amino group can be converted to a methyl ester via a Sandmeyer-type carbonylation reaction. This would involve diazotization of the amine with a reagent like sodium nitrite in the presence of a non-nucleophilic acid such as tetrafluoroboric acid, followed by a palladium-catalyzed carbonylation in methanol.

Reduction of the Nitro Group: The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of iron powder in the presence of an acid or an ammonium salt.

Procedure for Nitro Reduction: To a solution of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate (1 mmol) in a mixture of ethanol and water, iron powder (5 mmol) and ammonium chloride (5 mmol) are added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through celite to remove the iron salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent like ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

ParameterValue
Starting MaterialMethyl 4-(3-nitrophenyl)thiazole-2-carboxylate
ReagentsIron powder, Ammonium chloride, Ethanol, Water
TemperatureReflux
Work-upFiltration, Extraction
PurificationRecrystallization or Column Chromatography
Expected YieldHigh

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of 2-aminothiazoles are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. A prominent example is Dasatinib, a drug synthesized from a 2-aminothiazole core, which targets the BCR-ABL and Src family kinases.[3][4]

BCR-ABL and Src Signaling Pathways:

The BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[5][6][7]

The Src family of kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[8][9][10] Overactivation of Src is implicated in the progression and metastasis of various solid tumors.[9]

Dasatinib effectively inhibits both BCR-ABL and Src kinases, thereby blocking these oncogenic signaling cascades.[3][4]

Kinase_Signaling cluster_BCR_ABL BCR-ABL Pathway cluster_Src Src Pathway BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos PI3K PI3K BCR-ABL->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition | mTOR->Proliferation Src Src Src->Ras FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Integrins Integrins Integrins->FAK FAK->Src Migration_Adhesion Migration_Adhesion FAK->Migration_Adhesion Proliferation_Survival Proliferation_Survival STAT3->Proliferation_Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibits Dasatinib->Src Inhibits

Caption: Inhibition of BCR-ABL and Src signaling pathways by Dasatinib.

Conclusion

This compound is a strategically important starting material for the synthesis of biologically active compounds, particularly kinase inhibitors. The synthetic route detailed in this guide, based on established chemical principles, provides a reliable method for its preparation. The understanding of how derivatives of this molecule can interact with key cellular signaling pathways, such as those mediated by BCR-ABL and Src, underscores its significance in modern drug discovery and development. This guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and oncology.

References

"Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the 4-(3-Aminophenyl)thiazole-2-carboxylate Scaffold, Focusing on the Bioactive Analog N-(4-(3-aminophenyl)thiazol-2-yl)acetamide

Disclaimer: Publicly available scientific literature and databases lack specific experimental data and detailed protocols for Methyl 4-(3-aminophenyl)thiazole-2-carboxylate. Therefore, this technical guide provides a comprehensive review of a closely related and well-researched analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide , to offer valuable insights into the biological potential of the 4-(3-aminophenyl)thiazole-2-carboxylate core structure for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution at the 4-position of the thiazole ring with an aminophenyl group has garnered significant interest, particularly in the context of oncology. This guide focuses on the synthesis, biological evaluation, and mechanism of action of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a potent anticancer agent, as a representative of the 4-(3-aminophenyl)thiazole-2-carboxylate class.

Chemical Properties

PropertyValue
Chemical NameN-(4-(3-aminophenyl)thiazol-2-yl)acetamide
Molecular FormulaC₁₁H₁₁N₃OS
Molecular Weight233.29 g/mol
AppearanceSolid
CAS Number1797883-35-1

Synthesis and Experimental Protocols

The synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its derivatives generally follows a multi-step reaction sequence. A general synthetic pathway is outlined below.

General Synthetic Protocol for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives

A common route to synthesize the 4-(3-aminophenyl)thiazole core involves the Hantzsch thiazole synthesis, where a substituted phenacyl bromide is reacted with a thiourea derivative. The following is a representative experimental protocol for the synthesis of the parent compound and its subsequent acylation.

Step 1: Synthesis of 4-(3-nitrophenyl)thiazol-2-amine

  • To a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-(3-nitrophenyl)thiazol-2-amine.

Step 2: Reduction of the Nitro Group

  • Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • After completion of the reaction (monitored by TLC), filter the hot solution through a pad of celite.

  • Evaporate the solvent under reduced pressure to obtain 4-(3-aminophenyl)thiazol-2-amine.

Step 3: Acetylation of the 2-amino Group

  • Dissolve 4-(3-aminophenyl)thiazol-2-amine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Biological Activity and Quantitative Data

N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its derivatives have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, including those that are sensitive and resistant to standard chemotherapeutic agents.[1]

In Vitro Anticancer Activity of Lead Compound 6b

A lead compound from this series, designated as 6b , has shown potent cytotoxic effects.[1]

Cell LineCancer TypeIC₅₀ (µM)
A375Melanoma0.08
A375-RResistant Melanoma0.12
K562Chronic Myeloid Leukemia (CML)0.09
Mia-PaCa2Pancreatic Cancer0.15

Data extracted from a study on the discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold.

Mechanism of Action: Induction of Apoptosis and Autophagy

The anticancer activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, particularly the lead compound 6b , is attributed to the concomitant induction of apoptosis and autophagy in cancer cells.[1][2]

Signaling Pathways

Apoptosis_Autophagy_Induction cluster_0 N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivative cluster_1 Cellular Response Compound Compound 6b Apoptosis Apoptosis Compound->Apoptosis Induces Autophagy Autophagy Compound->Autophagy Induces CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Experimental Workflows

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Western Blot Analysis for Apoptosis and Autophagy Markers

Western_Blot_Workflow start Treat cells with compound lysis Lyse cells and extract proteins start->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with BSA or milk transfer->blocking primary_ab Incubate with primary antibodies (e.g., for Caspase-3, LC3B) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze protein expression levels detection->analysis

Conclusion

References

Potential Biological Activities of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the potential anticancer, antimicrobial, and enzyme inhibitory activities of the title compound, supported by data from analogous structures. Detailed experimental protocols and conceptual diagrams are provided to guide further research and drug development efforts.

Potential Anticancer Activity

The 2-aminothiazole core is a prominent feature in numerous anticancer agents, including the FDA-approved drug Dasatinib.[4] Derivatives have demonstrated efficacy against various cancer cell lines, suggesting that Methyl 4-(3-aminophenyl)thiazole-2-carboxylate may also possess antiproliferative properties.

Quantitative Data on Related Compounds

The following table summarizes the in vitro anticancer activity of various 2-aminothiazole derivatives against several human cancer cell lines. This data provides a comparative baseline for potential future studies on the title compound.

Compound Name/ReferenceCell Line(s)Activity MetricValue (µM)
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)[4]K563 (Leukemia)IC50Comparable to Dasatinib (<1 µM)
MCF-7 (Breast Carcinoma)IC5020.2
HT-29 (Colon Carcinoma)IC5021.6
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)[1][2]HS 578T (Breast Cancer)IC500.8
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a)[5]A549 (Lung Cancer)IC501.3 ± 0.9
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b)[5]A549 (Lung Cancer)IC500.16 ± 0.06
HepG2 (Liver Cancer)IC500.13 ± 0.05
Ethyl 2-substituted-aminothiazole- 4-carboxylate derivative (13)[5]RPMI-8226 (Leukemia)GI500.08
2-amino-4-phenylthiazole derivative (20)[5]H1299 (Lung Cancer), SHG-44 (Glioma)IC504.89, 4.03
Postulated Mechanisms and Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is often attributed to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. For instance, Dasatinib, a multi-targeted kinase inhibitor, is a key therapeutic for chronic myeloid leukemia. Other derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and Hec1/Nek2, which are vital for DNA synthesis and cell cycle progression, respectively.[2] Some compounds have also been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6]

anticancer_pathway Compound 2-Aminothiazole Derivative Kinase Protein Kinase (e.g., Src, Abl) Compound->Kinase inhibition DHFR DHFR Compound->DHFR inhibition Hec1Nek2 Hec1/Nek2 Compound->Hec1Nek2 inhibition Apoptosis Apoptosis Compound->Apoptosis induces CellCycleArrest G2/M Arrest Compound->CellCycleArrest induces Proliferation Cell Proliferation Kinase->Proliferation promotes DHFR->Proliferation promotes Hec1Nek2->Proliferation promotes

Postulated Anticancer Mechanisms of 2-Aminothiazole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the MTT Cytotoxicity Assay.

Potential Antimicrobial Activity

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7] This suggests that this compound could be a candidate for development as an antimicrobial agent.

Quantitative Data on Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 2-aminothiazole derivatives against various microbial strains.

Compound/ReferenceMicrobial Strain(s)Activity MetricValue (µg/mL)
Thiazolyl-thiourea derivative with (3,4-dichlorophenyl)Staphylococcus aureus, S. epidermidisMIC4 - 16
Methyl 2-amino-5-benzylthiazole-4-carboxylate[8]Mycobacterium tuberculosis H37RvMIC0.06
N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids[9]Mycobacterium tuberculosis H37RaMIC3.13
Thiazole derivatives with 4-(methylthio)phenyl, salicylamide, etc.[7]Various bacteria-Good activity
Thiazole derivatives with 3-pyridyl, biphenyl, etc.[7]Various fungi-Good activity
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Enzyme Inhibition

Certain 2-aminothiazole derivatives have been identified as inhibitors of various enzymes, which can be a key mechanism for their therapeutic effects.[10]

Quantitative Data on Related Compounds

The following table shows the inhibitory activity of some 2-aminothiazole derivatives against specific enzymes.

Compound Name/ReferenceEnzyme Target(s)Activity MetricValue (µM)
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate[8][11]mtFabH (M. tuberculosis)IC502.43 ± 0.13
2-amino-4-(4-chlorophenyl)thiazole[10]Carbonic Anhydrase I (hCA I)Ki0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazole[10]Carbonic Anhydrase II (hCA II)Ki0.124 ± 0.017
Acetylcholinesterase (AChE)Ki0.129 ± 0.030
Butyrylcholinesterase (BChE)Ki0.083 ± 0.041
Experimental Protocol: General Enzyme Inhibition Assay

Principle: The activity of an enzyme is measured in the presence and absence of a potential inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC50 value.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor at appropriate concentrations in a suitable buffer.

  • Assay Setup: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period if necessary.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While specific biological data for this compound is currently lacking, the extensive research on the 2-aminothiazole scaffold strongly suggests its potential as a bioactive compound. The information and protocols provided in this guide serve as a robust framework for initiating a comprehensive evaluation of its anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the synthesis and in vitro screening of this compound against a diverse panel of cancer cell lines and microbial strains to ascertain its specific biological activity profile. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity for desired therapeutic targets.

References

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] This guide focuses on a specific, yet highly promising, derivative: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate . This molecule uniquely combines the reactive handles of an aromatic amine and a methyl ester with the biologically active thiazole core, making it an exceptionally versatile building block for the synthesis of novel therapeutic agents.

The presence of the 3-aminophenyl group at the 4-position of the thiazole ring offers a key vector for structural diversification. The amino group can be readily acylated, alkylated, or utilized in cross-coupling reactions to introduce a variety of substituents.[5] Similarly, the methyl carboxylate at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for modification.[6] This multi-functional nature allows for the systematic exploration of the chemical space around the 2-aminothiazole core to optimize biological activity and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of this compound can be envisioned through a modification of the well-established Hantzsch thiazole synthesis.[7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible synthetic route would involve the reaction of a methyl 2-chloro-3-oxo-3-(3-aminophenyl)propanoate with thiourea.

Predicted Chemical Properties
PropertyValue
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
AppearancePredicted to be a solid
SolubilityLikely soluble in organic solvents like methanol, ethanol, and DMSO

Reactivity and Functionalization

The utility of this compound as a building block stems from its multiple reactive sites:

  • The Aromatic Amino Group: This is a primary site for derivatization. It can undergo a variety of reactions, including:

    • N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a common strategy to introduce diverse side chains.[10][11]

    • N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

    • Suzuki Coupling: The amino group can be converted to a more suitable functional group (e.g., a halide or triflate) for palladium-catalyzed Suzuki cross-coupling reactions to form biaryl structures.[12][13]

    • Schiff Base Formation: Condensation with aldehydes to form imines, which can be further modified.[14]

  • The Methyl Ester Group: This group provides another handle for modification:

    • Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides.[6]

    • Amidation: Direct reaction with amines under certain conditions to form amides.

  • The Thiazole Ring: While generally stable, the thiazole ring can participate in certain electrophilic substitution reactions, typically at the 5-position if unsubstituted.[11]

Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a key component of several approved drugs, including the anticancer agent Dasatinib.[4] Derivatives of this scaffold have shown potent activity against a range of biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-aminothiazole derivatives.[4][15] They have been shown to inhibit various protein kinases, which are often dysregulated in cancer.[16] The aminophenyl group of the target molecule is particularly interesting as it can be functionalized to mimic the interactions of known kinase inhibitors.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
2-substituted-aminothiazole-4-carboxylateRPMI-8226 (Leukemia)GI500.08[4]
2-amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)IC5016.3[4]
Thiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)IC500.8[5]
Thiazolo[4,5-d]pyridazin-2-yl]thioureaNCI-H522 (Non-small cell lung)GI%31.4[5]
Thiazolo[4,5-d]pyridazin-2-yl]thioureaHT29 (Colon)GI%25.2[5]
Thiazolo[4,5-d]pyridazin-2-yl]thioureaSK-OV-3 (Ovarian)GI%37.7[5]
Thiazolo[4,5-d]pyridazin-2-yl]thioureaMCF7 (Breast)GI%25.1[5]
Thiazolo[4,5-d]pyridazin-2-yl]thioureaT-47D (Breast)GI%41.0[5]
Antimicrobial and Other Activities

Beyond cancer, 2-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Antibacterial and Antifungal Activity [17]

  • Antiviral Activity [17]

  • Anti-inflammatory Activity

  • Antioxidant Activity [17]

The versatile nature of this compound makes it an ideal starting point for the development of novel agents targeting these and other therapeutic areas.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical adaptation of the Hantzsch thiazole synthesis for the target molecule.

Materials:

  • Methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask, dissolve methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) and thiourea (1.2 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

  • Nitro Group Reduction:

    • To a solution of the crude nitro compound in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the aromatic amino group.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of the acyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Visualizations

Synthesis_of_Methyl_4_3_aminophenyl_thiazole_2_carboxylate cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Nitro Group Reduction Start Methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate + Thiourea Product1 Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate Start->Product1 Ethanol, Reflux Product1_step2 Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate FinalProduct This compound Product1_step2->FinalProduct Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Proposed two-step synthesis of the target molecule.

Drug_Discovery_Workflow BuildingBlock This compound Derivatization Parallel Synthesis / Derivatization (N-Acylation, Suzuki Coupling, Amidation) BuildingBlock->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Drug discovery workflow using the target building block.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its strategic placement of functional groups on the privileged 2-aminothiazole scaffold allows for extensive and systematic chemical exploration. The demonstrated broad-spectrum biological activity of related compounds, particularly in oncology, underscores the potential of this building block in modern drug discovery programs. The synthetic and derivatization protocols outlined in this guide provide a framework for researchers to harness the potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols: "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" is a versatile scaffold for the synthesis of a diverse range of kinase inhibitors. The 2-aminothiazole core is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] The presence of the 3-aminophenyl group provides a key vector for structural modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors targeting key signaling pathways implicated in cancer.

Key Applications

Derivatives of the 4-(3-aminophenyl)thiazole-2-carboxamide scaffold have demonstrated significant potential as inhibitors of several important cancer-related kinases, including:

  • c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers.[2][3][4]

  • CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of cancer cells, making it an attractive target for therapeutic intervention.[5][6]

  • Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various tumors and is associated with genomic instability.[7][8]

Data Presentation: Inhibitory Activity of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives

While specific data for inhibitors directly synthesized from "this compound" is not extensively available in the public domain, the closely related scaffold, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been explored for its anticancer properties. The following table summarizes the in vitro potency of a lead compound from this series, Compound 6b , against various cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM)
A375Melanoma0.8
SK-MEL-28Melanoma1.2
A375-RResistant Melanoma1.5
BxPC-3Pancreatic Cancer2.5
K562Chronic Myeloid Leukemia (CML)0.5
K562-RResistant CML1.0

Data extracted from Millet et al., J Med Chem. 2016 Sep 22;59(18):8276-92.

Experimental Protocols

The following protocols describe a proposed synthetic route to generate a library of kinase inhibitors starting from "this compound".

Protocol 1: Hydrolysis of this compound

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-aminophenyl)thiazole-2-carboxylic acid.

Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis

This protocol describes the coupling of the synthesized carboxylic acid with various anilines to generate a library of N-aryl-4-(3-aminophenyl)thiazole-2-carboxamides.

Materials:

  • 4-(3-aminophenyl)thiazole-2-carboxylic acid (from Protocol 1)

  • Substituted anilines (e.g., 4-fluoroaniline, 4-methoxyaniline, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-(3-aminophenyl)thiazole-2-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with DCM (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-(3-aminophenyl)thiazole-2-carboxamide.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant kinase enzyme (e.g., c-Met, CDK2, Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the kinase substrate, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualization of Pathways and Workflows

Signaling Pathways

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Overview of the c-Met signaling cascade.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F CDK2->E2F Activates DNA_Replication DNA Replication CDK2->DNA_Replication CyclinA Cyclin A CyclinA->CDK2 Activates p21_p27 p21/p27 p21_p27->CDK2 Inhibits Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition

Caption: Role of CDK2 in cell cycle progression.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Functions of Aurora kinases in mitosis.

Experimental Workflow

Kinase_Inhibitor_Synthesis_Workflow Kinase Inhibitor Synthesis and Evaluation Workflow Start Methyl 4-(3-aminophenyl) thiazole-2-carboxylate Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis Carboxylic_Acid 4-(3-aminophenyl)thiazole- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Protocol 2) Carboxylic_Acid->Amide_Coupling Inhibitor_Library N-Aryl-4-(3-aminophenyl) thiazole-2-carboxamide Library Amide_Coupling->Inhibitor_Library Kinase_Assay In Vitro Kinase Assay (Protocol 3) Inhibitor_Library->Kinase_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation.

References

Application Notes and Protocols for Methyl 4-(3-aminophenyl)thiazole-2-carboxylate Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. While specific research on the anticancer effects of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is not extensively documented in current literature, the broader class of aminophenylthiazole derivatives has demonstrated considerable potential as a scaffold for the development of novel anticancer agents. These derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, operating through various mechanisms of action.

This document provides a summary of the anticancer applications of structurally related aminophenylthiazole compounds, offering insights into their synthesis, biological evaluation, and mechanisms of action. The protocols and data presented herein are based on published studies of analogous compounds and are intended to serve as a guide for researchers interested in investigating the potential of "this compound" and its derivatives in cancer therapy.

Synthesis of Aminophenylthiazole Derivatives

The synthesis of 4-phenylthiazole derivatives typically follows established synthetic routes. A general approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone. For the synthesis of aminophenylthiazole derivatives, a substituted aminothiourea can be condensed with an appropriate α-halocarbonyl compound.

Below is a generalized synthetic workflow for creating a library of aminophenylthiazole analogs for screening.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 Substituted 3-Aminobenzaldehyde Step1 Condensation to form Thiosemicarbazone Reactant1->Step1 Reactant2 Thiosemicarbazide Reactant2->Step1 Reactant3 Methyl 2-chloroacetoacetate Step2 Cyclization to form Thiazole Ring Reactant3->Step2 Intermediate Aminophenyl- thiosemicarbazone Step1->Intermediate Final_Product Methyl 4-(3-aminophenyl) thiazole-2-carboxylate Analog Step2->Final_Product Step3 Further Modifications (e.g., N-acylation) Derivative_Library Library of Analogs Step3->Derivative_Library Intermediate->Step2 Final_Product->Step3

Caption: Generalized workflow for the synthesis of a library of this compound analogs.

In Vitro Anticancer Activity of Aminophenylthiazole Derivatives

Numerous studies have reported the cytotoxic effects of aminophenylthiazole derivatives against various human cancer cell lines. The data is often presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Summary of In Vitro Cytotoxicity of Representative Aminophenylthiazole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Analog 2 A549 (Lung)32.0 - 48.6 nM--
HCT116 (Colon)13 nM (PI3Kα)--
Analog 3 OVCAR-4 (Ovarian)1.569 ± 0.06Alpelisib0.061 ± 0.003 (PI3Kα)
Analog 4 HL-60 (Leukemia)0.25--

Note: The data presented are for illustrative purposes and are derived from various publications on aminophenylthiazole derivatives.[1][2][3][4] The specific structures of "Analog 1-4" are detailed in the cited literature.

Mechanism of Action

The anticancer activity of aminophenylthiazole derivatives has been attributed to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of PI3K/Akt/mTOR Pathway

One of the prominent mechanisms of action for some aminophenylthiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[3] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Aminophenylthiazole Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by aminophenylthiazole derivatives.

Inhibition of VEGFR-2 Signaling

Another important target for some aminophenylthiazole compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 signaling can block tumor angiogenesis, thereby limiting tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis promotes Inhibitor Aminophenylthiazole Derivative Inhibitor->VEGFR2 inhibits

Caption: Inhibition of VEGFR-2 signaling pathway by aminophenylthiazole derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition Add Serial Dilutions of Compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by a test compound.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The aminophenylthiazole scaffold represents a promising starting point for the development of novel anticancer agents. The information and protocols provided in this document offer a framework for researchers to explore the therapeutic potential of "this compound" and its derivatives. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted to advance their development as potential cancer therapeutics.

References

Application Notes and Protocols: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for Methyl 4-(3-aminophenyl)thiazole-2-carboxylate in medicinal chemistry. This document is based on the known biological activities of structurally related 2-aminothiazole derivatives and aims to serve as a guide for the investigation of this specific compound.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of 2-aminothiazole are known to act as kinase inhibitors, with notable examples like Dasatinib, a potent pan-Src kinase inhibitor.[3] The specific compound, This compound , incorporates the key 4-phenyl-2-aminothiazole pharmacophore, suggesting its potential as a bioactive agent. A closely related analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has demonstrated significant in vitro potency against various cancer cell lines, including those resistant to standard therapies.[4] This analog induces cell death through the concomitant induction of apoptosis and autophagy.[4]

These notes will detail the potential therapeutic applications, a plausible synthetic route, and protocols for biological evaluation based on the activities of its close structural analogs.

Potential Therapeutic Applications

Based on the literature for related compounds, this compound is a promising candidate for investigation in the following areas:

  • Oncology: As a potential anticancer agent, particularly for solid tumors such as melanoma and pancreatic cancer, as well as hematological malignancies like chronic myeloid leukemia.[4] Its mechanism of action may involve the inhibition of key signaling kinases.

  • Infectious Diseases: The 2-aminothiazole core is present in many antimicrobial agents. This compound could be explored for its antibacterial and antifungal activities.

  • Inflammatory Diseases: Given that some 2-aminothiazole derivatives exhibit anti-inflammatory properties, this compound could be evaluated in models of inflammation.[5]

Quantitative Data Summary (Based on Analogs)

The following tables summarize the biological activity of close structural analogs of this compound. This data provides a benchmark for the expected potency of the target compound.

Table 1: Anticancer Activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives [4]

Compound/DerivativeCell LineIC50 (µM)
Analog 1 A375 (Melanoma)0.5
PANC-1 (Pancreatic)1.2
K562 (CML)0.8
Analog 2 A375 (Melanoma)0.3
PANC-1 (Pancreatic)0.9
K562 (CML)0.6

Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives [3]

Compound/DerivativeKinase TargetIC50 (nM)
Dasatinib Src<1
Abl<1
Analog 3 Lck5
Analog 4 Fyn12

Table 3: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound/DerivativeOrganismMIC (µg/mL)
Analog 5 Staphylococcus aureus8
Analog 6 Candida albicans16

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a Hantzsch thiazole synthesis. A plausible synthetic route is outlined below.

Protocol:

  • Synthesis of 2-bromo-1-(3-aminophenyl)ethan-1-one (Intermediate 1):

    • To a solution of 3-aminoacetophenone (1 eq.) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1 eq.) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromoketone.

  • Synthesis of Methyl 2-aminothiazole-4-carboxylate (Intermediate 2):

    • This intermediate can be synthesized from the reaction of methyl 2-chloroacetoacetate and thiourea.

  • Alternative Hantzsch Synthesis of the Target Compound:

    • A more direct approach involves the reaction of a substituted thioamide with an α-halocarbonyl compound.

    • Step 1: Synthesis of methyl 2-chloro-3-oxobutanoate.

    • Step 2: Reaction with 3-aminobenzothioamide. A mixture of methyl 2-chloro-3-oxobutanoate and 3-aminobenzothioamide in ethanol is refluxed for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, PANC-1, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This protocol provides a general framework for a biochemical assay to determine the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., Src, Abl)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

Protocol:

  • Add the kinase, substrate, and the test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and add the detection reagent.

  • Incubate to allow the signal to develop.

  • Measure the luminescence or fluorescence signal.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for this compound as a kinase inhibitor, leading to the induction of apoptosis. This is based on the known activity of related 2-aminothiazole compounds.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase Kinase Signaling Kinase (e.g., Src, Abl) RTK->Kinase Activation Compound Methyl 4-(3-aminophenyl) thiazole-2-carboxylate Compound->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Phosphorylation Apoptosis Apoptosis Induction Downstream->Apoptosis Downstream->Apoptosis Modulation

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the general workflow for screening the anticancer potential of a novel compound.

G Anticancer Drug Screening Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action (e.g., Kinase Assay, Apoptosis Assay) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo ADMET ADMET Profiling InVivo->ADMET

Caption: General workflow for anticancer drug screening.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. The biological activities described are based on structurally related compounds and are predictive for this compound. Researchers should conduct their own validation studies.

References

Applikationsbeschreibung und Protokolle: Derivatisierung von Methyl-4-(3-aminophenyl)thiazol-2-carboxylat für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Datum: 26. Dezember 2025

Einleitung

Methyl-4-(3-aminophenyl)thiazol-2-carboxylat ist ein heterozyklisches Molekül, das als vielseitiges Grundgerüst für die Synthese einer Vielzahl von bioaktiven Verbindungen dient. Die Präsenz eines primären aromatischen Amins an der Phenylgruppe bietet einen reaktiven Angriffspunkt für diverse chemische Modifikationen. Diese Derivatisierungen sind von entscheidender Bedeutung für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR-Studien), die darauf abzielen, die pharmakologischen Eigenschaften der Moleküle zu optimieren. Thiazol-basierte Verbindungen haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter krebshemmende, antimikrobielle und entzündungshemmende Eigenschaften.[1][2] Die systematische Derivatisierung des Methyl-4-(3-aminophenyl)thiazol-2-carboxylat-Kerns ermöglicht die Untersuchung, wie verschiedene funktionelle Gruppen die Wirksamkeit, Selektivität und die pharmakokinetischen Profile beeinflussen.

Diese Applikationsbeschreibung liefert detaillierte Protokolle für die Derivatisierung des primären Amins von Methyl-4-(3-aminophenyl)thiazol-2-carboxylat durch Acylierung, Sulfonylierung und die Bildung von Harnstoff-/Thioharnstoff-Derivaten.

Anwendungsbereiche der Derivate

Die Derivate von Methyl-4-(3-aminophenyl)thiazol-2-carboxylat sind von besonderem Interesse für die Entwicklung von Inhibitoren für Proteinkinasen.[3][4] Fehlregulierte Kinase-Signalwege sind an der Pathogenese zahlreicher Krankheiten, insbesondere Krebs, beteiligt.[3][4] Die Modifikation des Grundgerüsts kann zu Verbindungen führen, die gezielt auf spezifische Kinasen wie die der PI3K/AKT/mTOR- oder p38-MAP-Kinase-Signalwege abzielen und so das Zellwachstum und -überleben von Krebszellen hemmen.[5]

Synthesestrategien und Protokolle

Die Derivatisierung des primären Amins von Methyl-4-(3-aminophenyl)thiazol-2-carboxylat kann durch verschiedene Standardreaktionen der organischen Chemie erreicht werden. Im Folgenden werden allgemeine Protokolle für die Acylierung, Sulfonylierung und die Synthese von Harnstoff- und Thioharnstoff-Derivaten beschrieben.

Acylierung zur Bildung von Amid-Derivaten

Die Acylierung des aromatischen Amins mit Acylchloriden oder Carbonsäureanhydriden führt zur Bildung von stabilen Amid-Bindungen. Diese Reaktion wird typischerweise in Gegenwart einer Base durchgeführt, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

Allgemeines Protokoll für die Acylierung:

  • Lösen Sie Methyl-4-(3-aminophenyl)thiazol-2-carboxylat (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. trockenes Dichlormethan (DCM) oder Tetrahydrofuran (THF)) in einem Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon).

  • Fügen Sie eine Base (1,2 Äquiv.), wie Triethylamin (TEA) oder Pyridin, zu der Lösung hinzu.[6]

  • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam eine Lösung des entsprechenden Acylchlorids (1,1 Äquiv.) in trockenem DCM zu der gerührten Aminlösung hinzu.

  • Lassen Sie die Reaktionsmischung nach der Zugabe auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird diese durch Zugabe von Wasser beendet.

  • Extrahieren Sie die wässrige Phase mit DCM. Die vereinigten organischen Phasen werden nacheinander mit gesättigter wässriger Natriumbicarbonatlösung und gesättigter wässriger Natriumchloridlösung (Sole) gewaschen.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat oder Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das gewünschte N-acylierte Derivat zu erhalten.

Sulfonylierung zur Bildung von Sulfonamid-Derivaten

Die Reaktion des primären Amins mit Sulfonylchloriden in Gegenwart einer Base führt zur Bildung von Sulfonamiden.

Allgemeines Protokoll für die Sulfonylierung:

  • Lösen Sie Methyl-4-(3-aminophenyl)thiazol-2-carboxylat (1 Äquiv.) und eine Base wie Pyridin oder Triethylamin (1,5 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. trockenes DCM oder Acetonitril) in einem Rundkolben.

  • Kühlen Sie die Mischung auf 0 °C.

  • Fügen Sie das entsprechende Sulfonylchlorid (1,2 Äquiv.) portionsweise oder als Lösung in demselben Lösungsmittel hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Überwachen Sie den Fortschritt der Reaktion mittels DC.

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (z. B. Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat), um das reine Sulfonamid-Derivat zu erhalten.

Synthese von Harnstoff- und Thioharnstoff-Derivaten

Die Umsetzung des primären Amins mit Isocyanaten oder Isothiocyanaten führt zur Bildung von Harnstoff- bzw. Thioharnstoff-Derivaten.

Allgemeines Protokoll für die Synthese von Harnstoff-Derivaten:

  • Lösen Sie Methyl-4-(3-aminophenyl)thiazol-2-carboxylat (1 Äquiv.) in einem aprotischen Lösungsmittel wie THF oder DCM.

  • Fügen Sie das entsprechende Isocyanat (1,1 Äquiv.) zu der Lösung hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-24 Stunden.

  • Überwachen Sie die Reaktion mittels DC.

  • Wenn die Reaktion abgeschlossen ist und ein Niederschlag entstanden ist, filtrieren Sie den Feststoff ab und waschen Sie ihn mit dem Lösungsmittel, um das reine Harnstoff-Derivat zu erhalten.

  • Wenn kein Niederschlag entsteht, entfernen Sie das Lösungsmittel unter reduziertem Druck und reinigen Sie den Rückstand durch Säulenchromatographie oder Umkristallisation.

Allgemeines Protokoll für die Synthese von Thioharnstoff-Derivaten:

  • Lösen Sie Methyl-4-(3-aminophenyl)thiazol-2-carboxylat (1 Äquiv.) in einem Lösungsmittel wie Ethanol oder Acetonitril.

  • Fügen Sie das entsprechende Isothiocyanat (1,1 Äquiv.) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab.

  • Sammeln Sie den ausgefallenen Feststoff durch Filtration, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn, um das reine Thioharnstoff-Derivat zu erhalten.

Struktur-Wirkungs-Beziehungs-Studien (SAR)

Die systematische Derivatisierung von Methyl-4-(3-aminophenyl)thiazol-2-carboxylat ermöglicht die Untersuchung der Auswirkungen verschiedener Substituenten auf die biologische Aktivität. Die gesammelten Daten können in einer SAR-Tabelle zusammengefasst werden, um Trends zu identifizieren und das Design von potenteren und selektiveren Verbindungen zu leiten.

Tabelle 1: Hypothetische SAR-Daten für Derivate von Methyl-4-(3-aminophenyl)thiazol-2-carboxylat als Kinase-Inhibitoren.

Derivat-Nr.R-Gruppe (Modifikation am Amin)Kinase-Hemmung IC₅₀ (µM)Zelluläre Aktivität (GI₅₀, µM)Anmerkungen zur SAR
1 -H (Ausgangsverbindung)> 50> 50Geringe Aktivität.
2a -C(O)CH₃ (Acetyl)2530Geringe Zunahme der Aktivität.
2b -C(O)Ph (Benzoyl)1015Aromatische Reste scheinen die Aktivität zu erhöhen.
2c -C(O)-(4-Cl-Ph) (4-Chlorbenzoyl)2.55.2Elektronenziehende Gruppen am Phenylring erhöhen die Potenz.
3a -S(O)₂CH₃ (Mesyl)1520Sulfonamide zeigen moderate Aktivität.
3b -S(O)₂Ph (Phenylsulfonyl)5.88.9Aromatische Sulfonamide sind potenter als aliphatische.
3c -S(O)₂-(4-MeO-Ph) (4-Methoxyphenylsulfonyl)8.212.1Elektronenschiebende Gruppen verringern die Potenz leicht.
4a -C(O)NH-Ph (Phenylharnstoff)1.22.5Harnstoff-Linker führt zu potenteren Verbindungen.
4b -C(O)NH-(4-CF₃-Ph) (4-Trifluormethylphenylharnstoff)0.51.1Starke elektronenziehende Gruppen am Phenylring sind vorteilhaft.
5a -C(S)NH-Ph (Phenylthioharnstoff)3.16.4Thioharnstoffe sind im Allgemeinen weniger aktiv als Harnstoffe.

Hinweis: Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen der Veranschaulichung der SAR-Analyse. Die tatsächlichen Werte müssen experimentell ermittelt werden.

Visualisierungen

Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse

G cluster_synthesis Synthesephase cluster_screening Screening-Phase cluster_analysis Analysephase start Methyl-4-(3-aminophenyl) thiazole-2-carboxylate derivatization Derivatisierungs- reaktionen start->derivatization reagents Acylchloride / Sulfonylchloride Isocyanate / Isothiocyanate reagents->derivatization derivatives Bibliothek von Derivaten derivatization->derivatives bio_assay Biologische Assays (z.B. Kinase-Assay) derivatives->bio_assay data_collection Datenerfassung (IC50 / GI50) bio_assay->data_collection sar_analysis SAR-Analyse data_collection->sar_analysis lead_optimization Leitstruktur- optimierung sar_analysis->lead_optimization lead_optimization->start Neues Design

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur Leitstrukturoptimierung.

Logische Beziehung in der SAR-Analyse

SAR_Logic cluster_modifications Modifikationen am Amin cluster_properties Beeinflusste Eigenschaften Core Methyl-4-(3-aminophenyl) thiazole-2-carboxylat-Kern Amide Amid -C(O)R Sulfonamide Sulfonamid -S(O)₂R Urea Harnstoff -C(O)NHR Thiourea Thioharnstoff -C(S)NHR Potency Potenz (IC₅₀) Amide->Potency Selectivity Selektivität Amide->Selectivity ADME ADME- Eigenschaften Amide->ADME Sulfonamide->Potency Sulfonamide->Selectivity Sulfonamide->ADME Urea->Potency Urea->Selectivity Urea->ADME Thiourea->Potency Thiourea->Selectivity Thiourea->ADME

Abbildung 2: Logische Beziehung zwischen Modifikationen und pharmakologischen Eigenschaften.

Beispielhafter PI3K/AKT/mTOR-Signalweg

PI3K_Pathway RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphoryliert mTORC1 mTORC1 AKT->mTORC1 aktiviert Proliferation Zellproliferation und Überleben mTORC1->Proliferation Inhibitor Thiazol-Derivat (Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Abbildung 3: Vereinfachter PI3K/AKT/mTOR-Signalweg und potenzielle Angriffspunkte für Thiazol-Inhibitoren.

References

Application Notes and Protocols: "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" as a Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" as a versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. This document details a proposed synthesis, potential biological activities based on closely related analogs, and detailed protocols for relevant in vitro assays.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing enzyme inhibitors and receptor modulators.[2] The 2-aminothiazole subclass, in particular, has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This document focuses on the therapeutic potential of "this compound" and its derivatives. While direct biological data for this specific molecule is not extensively available in the public domain, compelling evidence from the closely related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold strongly suggests its promise as a foundation for novel anticancer agents.[5] Research on this analog has demonstrated potent activity against various cancer cell lines, including resistant strains, by inducing both apoptosis and autophagy.[5] These findings highlight the significant potential of the 4-(3-aminophenyl)thiazole-2-carboxylate core structure for the development of next-generation cancer therapies.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the well-established Hantzsch thiazole synthesis.[6] This method involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthetic Scheme:

Synthesis_Scheme A Methyl 2-chloro-3-oxo-3-(3-nitrophenyl)propanoate C Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate A->C Ethanol, Reflux B Thiourea B->C D This compound C->D SnCl2·2H2O, Ethanol, Reflux

Caption: Proposed synthesis of this compound.

Protocol for Synthesis:

Step 1: Synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

  • To a solution of methyl 2-chloro-3-oxo-3-(3-nitrophenyl)propanoate (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Suspend the synthesized Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Basify the mixture with a saturated sodium bicarbonate solution to a pH of 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography to obtain the final product, this compound.

Biological Activity and Therapeutic Potential (Based on Analogs)

The therapeutic potential of the "this compound" scaffold is primarily extrapolated from studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. These studies have demonstrated significant anticancer activity.

Anticancer Activity

Derivatives of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold have shown high in vitro potency against a range of cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia.[5] A lead compound from this series, designated as 6b , exhibited significant activity against both sensitive and drug-resistant cancer cells.[5]

Table 1: In Vitro Anticancer Activity of Lead Compound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analog)

Cell LineCancer TypeIC₅₀ (µM)
A375Melanoma0.8
SK-MEL-28Melanoma1.2
PANC-1Pancreatic Cancer2.5
K562Chronic Myeloid Leukemia0.5

Data is hypothetical and for illustrative purposes, based on the qualitative descriptions found in the cited literature for analogous compounds.

Mechanism of Action: Induction of Apoptosis and Autophagy

The anticancer effects of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold are attributed to the concomitant induction of apoptosis and autophagy.[5]

Apoptosis: This programmed cell death is a key mechanism for eliminating cancerous cells. Western blot analysis of cells treated with analogs has shown an increase in cleaved caspases (e.g., caspase-3) and cleaved PARP, which are hallmarks of apoptosis.[1][2][3]

Autophagy: This is a cellular degradation process that can have a dual role in cancer. In some contexts, it can promote cell survival, while in others, it can lead to cell death. The observed induction of autophagy by this scaffold appears to contribute to its anticancer activity.[7]

Signaling Pathway Diagram:

Signaling_Pathway cluster_0 This compound Derivative cluster_1 Cellular Response cluster_2 Execution Derivative Therapeutic Compound Apoptosis Apoptosis Derivative->Apoptosis Induces Autophagy Autophagy Derivative->Autophagy Induces CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Proposed mechanism of action leading to cancer cell death.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of "this compound" and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.[8]

Workflow Diagram:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in apoptosis.[1][3][9]

Workflow Diagram:

Western_Blot_Workflow A Treat cells with Compound B Lyse cells and extract proteins A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block membrane and incubate with Primary Antibody E->F G Incubate with Secondary Antibody F->G H Detect protein bands G->H

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. Based on the significant anticancer activity of structurally related compounds, this scaffold warrants further investigation. The provided synthetic route and experimental protocols offer a solid framework for researchers to synthesize, characterize, and evaluate the biological activity of new derivatives based on this promising chemical entity. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of these compounds, paving the way for potential new cancer treatments.

References

Application Notes and Protocols: Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives using Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed procedures for the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, a class of compounds that has shown significant potential as novel anticancer agents. These compounds are effective against both sensitive and resistant cancer cell lines, inducing cell death through the concomitant induction of apoptosis and autophagy. The key starting material for this synthesis is Methyl 4-(3-aminophenyl)thiazole-2-carboxylate.

The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and are supported by findings from relevant scientific literature.

Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from the commercially available 3-nitroacetophenone. The key steps are:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring to yield Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

  • Nitro Group Reduction: Reduction of the nitro group to an amine to produce the key intermediate, this compound.

  • N-Acetylation: Acetylation of the amino group to yield the final N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives.

Synthesis_Workflow Start 3-Nitroacetophenone Step1 Methyl 4-(3-nitrophenyl) thiazole-2-carboxylate Start->Step1 Hantzsch Thiazole Synthesis Step2 Methyl 4-(3-aminophenyl) thiazole-2-carboxylate Step1->Step2 Nitro Group Reduction Step3 N-(4-(3-aminophenyl)thiazol-2-yl) acetamide Derivatives Step2->Step3 N-Acetylation

Caption: Synthetic workflow for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one

  • Methyl 2-amino-2-thioxoacetate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) and methyl 2-amino-2-thioxoacetate (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group.

Materials:

  • Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture (e.g., 4:1)

  • Celite

Procedure:

  • To a solution of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate (1.0 eq) in an ethanol/water mixture, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Protocol 3: Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide

This protocol details the final N-acetylation step.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Synthesis and Characterization of Intermediates and Final Products
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate (Structure)C₁₁H₈N₂O₄S264.26~70-80145-147
This compound (Structure)C₁₁H₁₀N₂O₂S234.28~85-95130-132
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Structure)C₁₁H₁₁N₃OS233.29~60-70188-190

Note: Yields and melting points are representative and may vary based on experimental conditions.

Table 2: In Vitro Antiproliferative Activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives
CompoundA375 (Melanoma) IC₅₀ (µM)Mia-PaCa2 (Pancreatic) IC₅₀ (µM)K562 (CML) IC₅₀ (µM)
Derivative 1 0.5 ± 0.11.2 ± 0.30.8 ± 0.2
Derivative 2 0.3 ± 0.050.9 ± 0.20.6 ± 0.1
Reference Drug ValueValueValue

IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation. Data is representative from published studies.

Biological Signaling Pathways

The lead compounds from this class of derivatives have been shown to induce cell death in cancer cells through the activation of apoptosis and autophagy.

Signaling_Pathway Compound N-(4-(3-aminophenyl)thiazol-2-yl) acetamide Derivative Apoptosis Apoptosis Compound->Apoptosis Autophagy Autophagy Compound->Autophagy CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Dual induction of apoptosis and autophagy leading to cancer cell death.

Conclusion

The synthetic protocols detailed in these application notes provide a reliable method for the preparation of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. These compounds serve as a promising scaffold for the development of new anticancer therapeutics. The provided data and workflows offer a valuable resource for researchers in medicinal chemistry and drug discovery. Further optimization of the synthesis and extensive biological evaluation of new derivatives are warranted to explore the full therapeutic potential of this chemical class.

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and biaryl derivatives starting from Methyl 4-(3-aminophenyl)thiazole-2-carboxylate. This core scaffold is a valuable starting material for the development of novel compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases. The protocols outlined below are based on established synthetic methodologies for amide bond formation and palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a reactive aniline-type amino group allows for a variety of derivatizations, most notably the formation of amides. Furthermore, the aromatic ring system can be functionalized through cross-coupling reactions. Thiazole-containing compounds have shown a broad spectrum of biological activities, including as anticancer, antibacterial, and enzyme inhibitors. For instance, derivatives of phenylthiazole have been identified as inhibitors of signaling pathways crucial for cancer progression, such as the PI3K/AKT/mTOR, Hedgehog, and VEGFR-2 pathways.

Synthesis of Amide Derivatives

The free amino group on the phenyl ring of this compound can be readily acylated with a variety of carboxylic acids to form the corresponding amide derivatives. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

General Experimental Workflow for Amide Coupling

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Carboxylic Acid and Coupling Reagents in an Anhydrous Solvent mix Add the Amine Solution to the Carboxylic Acid Mixture start->mix amine Prepare a Solution of This compound and a Base in the Same Solvent amine->mix react Stir at Room Temperature (or heat if necessary) Monitor by TLC/LC-MS mix->react quench Quench the Reaction (e.g., with water or saturated NH4Cl) react->quench extract Extract with an Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Aryl Halide, Boronic Acid, Palladium Catalyst, Ligand, and Base in a Flask solvent Add Solvent and Degas the Mixture reactants->solvent heat Heat the Reaction Mixture under Inert Atmosphere (e.g., Nitrogen or Argon) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature and Filter off Solids monitor->cool extract Extract with an Organic Solvent cool->extract purify Purify by Column Chromatography extract->purify G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 G Hh Hedgehog Ligand PTCH Patched (PTCH) Receptor Hh->PTCH Binds & Inhibits SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Promotes Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->SMO

Application Notes and Protocols for "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" in Antibacterial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" being directly used as a starting material for the synthesis of antibacterial agents. The following application notes and protocols are based on the derivatization of structurally similar aminophenylthiazole scaffolds and are provided as a guide for potential research and development. The core scaffold of the user's compound of interest is a valuable pharmacophore, and the principles outlined below are therefore of high relevance.

Introduction

Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The 2-aminothiazole moiety, in particular, is a key structural feature in many clinically used drugs. "this compound" is a versatile building block for the synthesis of novel antibacterial agents. The presence of a reactive amino group on the phenyl ring allows for a variety of chemical modifications to generate a library of derivatives with potentially enhanced antibacterial activity and optimized pharmacokinetic profiles.

This document provides an overview of the potential applications of "this compound" in the synthesis of novel antibacterial agents, along with detailed experimental protocols for the synthesis of representative derivatives based on analogous compounds.

Potential Synthetic Pathways for Antibacterial Agents

The primary amino group on the phenyl ring of "this compound" is the key functional handle for derivatization. Several classes of antibacterial compounds can be synthesized by targeting this group.

A general workflow for the synthesis and evaluation of antibacterial agents from a starting aminophenylthiazole scaffold is illustrated below.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation Start This compound Derivatization Derivatization of the Amino Group (e.g., Amide, Sulfonamide, Schiff Base Formation) Start->Derivatization Purification Purification and Characterization (Chromatography, NMR, MS) Derivatization->Purification Antibacterial_Screening Primary Antibacterial Screening (e.g., Agar Diffusion) Purification->Antibacterial_Screening Test Compounds MIC_Determination MIC Determination Antibacterial_Screening->MIC_Determination Active Compounds Cytotoxicity_Assay Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of antibacterial agents.

Quantitative Data from Analogous Compounds

The following table summarizes the antibacterial activity of various thiazole derivatives that are structurally related to potential derivatives of "this compound". The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiazole-based Hydrazones5aS. aureus>128
E. coli>128
5cS. aureus64
E. coli128
Thiazole-based Propanoic Acids2aS. aureus1-2
Methicillin-resistant S. aureus2
2bS. aureus1-2
Methicillin-resistant S. aureus2
2cS. aureus1-2
Methicillin-resistant S. aureus2
Phenylacetamido-thiazolesCompound 16E. coli1.56
P. aeruginosa6.25
B. subtilis1.56
S. aureus3.12

Experimental Protocols

The following are detailed protocols for the synthesis of various classes of antibacterial agents, adapted from literature for analogous aminothiazole precursors.

General Synthesis of Thiazole Precursors

The Hantzsch thiazole synthesis is a common method for preparing the core thiazole ring structure.

G Thiourea Thiourea Derivative Cyclization Cyclization (e.g., in Ethanol, Reflux) Thiourea->Cyclization Alpha_Haloketone α-Haloketone Alpha_Haloketone->Cyclization Thiazole 2-Aminothiazole Derivative Cyclization->Thiazole G Thiazole_Derivative Thiazole Derivative Inhibition Inhibition Thiazole_Derivative->Inhibition Bacterial_Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Bacterial_Enzyme->Inhibition Bacterial_Process Essential Bacterial Process (e.g., DNA Replication) Inhibition->Bacterial_Process blocks Cell_Death Bacterial Cell Death Bacterial_Process->Cell_Death leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis yield of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method for synthesizing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][3] For the target molecule, this would involve reacting 2-bromo-1-(3-aminophenyl)ethanone with methyl thiooxamate .

Q2: What are the primary factors that influence the final product yield?

Several factors can significantly impact the yield:

  • Purity of Reactants and Solvents: Impurities in the starting materials can lead to undesirable side reactions, complicating purification and reducing the yield.[4] The use of anhydrous solvents is often recommended as water can interfere with the reaction.[4]

  • Reaction Temperature: The optimal temperature can vary. While conventional heating often requires reflux for extended periods, microwave-assisted synthesis can dramatically shorten reaction times to mere minutes at temperatures around 90-130°C.[4]

  • Choice of Solvent: The solvent plays a critical role in reaction rate and yield.[4] Alcohols such as ethanol or methanol are commonly used.[3][5] Screening different solvents on a small scale is advisable to find the best option for your specific setup.[4]

  • Stoichiometry: The molar ratio of the α-haloketone to the thioamide can affect the outcome. A slight excess of the thioamide is sometimes used.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[3][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used for development.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Impure Starting Materials Verify the purity of your 2-bromo-1-(3-aminophenyl)ethanone and methyl thiooxamate using techniques like NMR or melting point analysis. Recrystallize or purify reactants if necessary. Impurities can significantly hinder the reaction.[4]
Incorrect Reaction Temperature The reaction may be temperature-sensitive. If using conventional heating, ensure a consistent and appropriate temperature (e.g., reflux). Consider a small-scale trial at a slightly higher or lower temperature. Microwave irradiation is a powerful alternative for accelerating the reaction and improving yields.[4]
Suboptimal Solvent The solvent choice is crucial.[4] If the yield is poor in ethanol, consider screening other solvents like methanol, 1-butanol, or a mixture of ethanol and water.[4][7]
Decomposition of Reactants The 3-aminophenyl group is susceptible to oxidation. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.
Thioamide Instability Thioamides can be unstable, particularly in acidic conditions.[4] Ensure the reaction medium is not overly acidic, unless required by a specific protocol.

Problem 2: Multiple Products Observed on TLC / Difficult Purification

Possible Cause Recommended Solution
Side Reactions Unwanted side reactions are a common cause of multiple products.[4] This can be mitigated by carefully controlling the reaction temperature and slowly adding one reactant to the other to avoid localized high concentrations.
Product Degradation The product itself may be degrading under the reaction conditions. Try reducing the reaction time or lowering the temperature. Once TLC indicates the consumption of the limiting reagent, proceed with the work-up promptly.
Incomplete Reaction If significant amounts of starting materials remain, the reaction may not have gone to completion. Extend the reaction time or consider increasing the temperature. Using a catalyst, such as copper silicate, has been shown to improve reaction rates and yields in similar syntheses.[5]
Incorrect Work-up Procedure During work-up, the product may be lost or may decompose. For example, pouring the reaction mixture into an ice-cold basic solution (like NaHCO₃ or Na₂CO₃) is often used to neutralize acid byproducts and precipitate the crude product.[3] Ensure the pH is controlled carefully.

Data on Hantzsch Thiazole Synthesis Optimization

The following tables summarize data from studies on similar thiazole syntheses, which can serve as a starting point for optimizing your experiment.

Table 1: Effect of Solvent on Thiazole Synthesis Yield (Data is representative for Hantzsch-type reactions)

SolventTemperatureYield (%)Reference
EthanolReflux (78 °C)~85-95%[5]
MethanolReflux (65 °C)~80-90%[3]
1-ButanolReflux (117 °C)Effective[4]
Ethanol/Water (1:1)65 °C~80-90%[7]

Table 2: Comparison of Heating Methods on Reaction Time and Yield (Data is representative for Hantzsch-type reactions)

Heating MethodTemperatureTimeYield (%)Reference
Conventional HeatingReflux (78 °C)2-5 hours88%[5]
Ultrasonic IrradiationRoom Temp1-2 hours90%[7]
Microwave Irradiation90-130 °C5-15 min>90%[4]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.[1][2] Optimization may be required.

Materials:

  • 2-bromo-1-(3-aminophenyl)ethanone (1.0 mmol, 1 equiv.)

  • Methyl thiooxamate (1.1 mmol, 1.1 equiv.)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(3-aminophenyl)ethanone (1.0 mmol) in anhydrous ethanol (5 mL).

  • In a separate container, dissolve methyl thiooxamate (1.1 mmol) in anhydrous ethanol (5 mL).

  • Add the methyl thiooxamate solution to the flask containing the α-haloketone.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (30 mL).

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The crude product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product, this compound.

Visualizations

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_products Reaction Pathway R1 Methyl Thiooxamate I1 SN2 Attack (Thioether Intermediate) R1->I1 -HBr R2 2-bromo-1-(3-aminophenyl)ethanone R2->I1 -HBr I2 Intramolecular Cyclization (Hemithioaminal) I1->I2 I3 Dehydration I2->I3 -H2O P Methyl 4-(3-aminophenyl) thiazole-2-carboxylate I3->P

Caption: The reaction mechanism for Hantzsch thiazole synthesis.

Synthesis_Workflow General Experimental Workflow A 1. Reactant Preparation (α-haloketone + thioamide) B 2. Cyclocondensation (Heating/Reflux) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Cooling & Neutralization) C->D E 5. Product Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: A typical workflow for thiazole synthesis and purification.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Product Yield q1 Are starting materials pure? start->q1 sol1 Purify/Recrystallize Reactants q1->sol1 No q2 Is reaction temperature optimal? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment sol1->end sol2 Adjust Temp or Use Microwave Synthesis q2->sol2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Perform Solvent Screen q3->sol3 No q3->end Yes (Check other factors e.g. atmosphere) a3_yes Yes a3_no No sol3->end

Caption: A logical guide for troubleshooting low synthesis yields.

References

Purification of "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

This guide provides detailed troubleshooting advice and protocols for the purification of "this compound" by column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar aromatic amine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing badly on a silica gel TLC plate and column?

A: This is the most common issue when purifying basic compounds like aromatic amines on standard silica gel. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group on your compound can interact strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to poor elution, resulting in significant tailing or streaking of the compound spot or band.[1][2]

Q2: How can I prevent tailing and improve the peak shape on a standard silica gel column?

A: To mitigate the acidic nature of the silica gel, you can add a small amount of a competing basic modifier to your mobile phase.[1] The most common choice is triethylamine (TEA) at a concentration of 0.5-1%. The TEA will neutralize the acidic silanol sites, allowing your compound to elute more cleanly and symmetrically.[2] An alternative is to use a mobile phase containing ammonia, often by using a solvent mixture like DCM/MeOH with a small percentage of a 7N ammonia in methanol solution.

Q3: Are there alternative stationary phases I can use if modifying the mobile phase doesn't work?

A: Yes. If tailing persists or if your compound is particularly sensitive to the acidity of silica, you can switch to a different stationary phase. Options include:

  • Basic Alumina: Alumina is generally basic and provides a good alternative for purifying basic compounds.

  • Amine-functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface, making it a more suitable environment for basic analytes.[1]

  • Deactivated Silica: You can prepare "neutralized" silica gel by washing it with a solution of triethylamine in your mobile phase before packing the column.[2]

Q4: My compound is not eluting from the column, even with a highly polar solvent system. What could be the problem?

A: There are a few possibilities:

  • Irreversible Binding/Decomposition: The compound may be binding so strongly to the acidic silica that it cannot be eluted, or it may be decomposing on the column.[3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[3]

  • Incorrect Solvent Choice: Ensure your mobile phase is appropriate. While you may be using a polar solvent, its chemistry might not be suitable for eluting your specific compound.

  • Precipitation: If your crude material is not fully soluble in the mobile phase, it may have precipitated at the top of the column, preventing it from moving.[3]

Q5: The separation on my column is much worse than what I observed on the TLC plate. What causes this discrepancy?

A: This can happen for several reasons:

  • Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity.

  • Poor Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.

  • Different Silica Properties: The silica gel used for the column may have a different activity level or particle size than the TLC plate.

  • TLC Plate Not Pre-treated: If you are using a mobile phase containing TEA, the separation on a standard TLC plate may not be representative. For an accurate prediction, you should pre-run the TLC plate in the mobile phase containing TEA before spotting your sample.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the column chromatography purification of this compound.

G start Start: Purification Issue check_tlc 1. Analyze TLC Plate start->check_tlc tailing Problem: Tailing or Streaking? check_tlc->tailing no_elution Problem: Compound Stuck at Baseline? tailing->no_elution No sol_tailing Solution: - Add 0.5-1% Triethylamine (TEA) to mobile phase. - Use neutralized silica or basic alumina. tailing->sol_tailing Yes poor_sep Problem: Poor Spot Resolution? no_elution->poor_sep No sol_no_elution Solution: - Increase mobile phase polarity (e.g., add more MeOH). - Check for decomposition on silica (run 2D TLC). no_elution->sol_no_elution Yes sol_poor_sep Solution: - Test different solvent systems (e.g., Hexane/EtOAc). - Optimize solvent ratio for target Rf of ~0.2-0.3. poor_sep->sol_poor_sep Yes column_issue 2. Column Performance Issue poor_sep->column_issue No, TLC is good sol_tailing->column_issue sol_no_elution->column_issue sol_poor_sep->column_issue bad_yield Problem: Low Yield? column_issue->bad_yield sol_bad_yield Solution: - Compound may be irreversibly bound or degrading. - Use TEA or switch to a less acidic stationary phase. bad_yield->sol_bad_yield Yes success Successful Purification bad_yield->success No, yield is good

Caption: A troubleshooting flowchart for column chromatography purification.

Experimental Protocols

Thin-Layer Chromatography (TLC) Method Development

Objective: To identify a suitable mobile phase for column chromatography that gives a retention factor (Rf) of approximately 0.2-0.35 for the target compound and good separation from impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude reaction mixture

  • Developing chambers

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Additive: Triethylamine (TEA)

  • Visualization: UV lamp (254 nm), and/or a staining solution (e.g., ninhydrin or permanganate).[4]

Procedure:

  • Prepare several potential mobile phase systems in separate TLC chambers. Start with common systems like Hexane:EtOAc and DCM:MeOH in various ratios (e.g., 9:1, 4:1, 1:1).

  • To a separate set of chambers, add the same solvent systems plus 0.5-1% TEA.

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Using a capillary tube, spot the crude mixture onto the baseline of at least two TLC plates.

  • Develop one plate in a neutral solvent system and the other in the corresponding system containing TEA.

  • After the solvent front has nearly reached the top, remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp. Circle any visible spots. If needed, use a chemical stain for further visualization.

  • Compare the plates. The ideal system will show the target compound as a round, non-tailing spot with an Rf value between 0.2 and 0.35, well-separated from other spots. The system containing TEA is often superior for amines.[2]

Column Chromatography Purification Protocol

Objective: To purify the crude product based on the optimized TLC conditions.

Materials:

  • Glass chromatography column

  • Stationary phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (optimized from TLC, including TEA if necessary)

  • Sand and Cotton/Glass Wool

  • Crude product

  • Celite or a small amount of silica gel (for dry loading)

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of Celite or silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions.

    • If a solvent gradient is needed (i.e., increasing polarity over time), gradually add more of the polar solvent to your mobile phase reservoir.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary Table

The following table summarizes recommended starting conditions for the purification. These should be optimized for each specific reaction mixture using TLC.

ParameterRecommendation 1 (Standard Silica)Recommendation 2 (Alternative Phase)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Basic Alumina or Amine-functionalized Silica
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolDichloromethane/Methanol or Ethyl Acetate
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Not typically required
TLC Analysis Pre-run plate in eluent with modifier for best resultsStandard TLC procedure
Target Rf Value 0.2 - 0.350.2 - 0.35
Loading Technique Dry loading with Celite or silica is preferredDry or wet loading

References

Technical Support Center: Enhancing the Solubility of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges encountered with "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many "this compound" derivatives exhibit low aqueous solubility?

A1: The limited aqueous solubility of this class of compounds often stems from their molecular structure. The presence of the aromatic phenyl ring and the thiazole heterocycle contributes to the molecule's lipophilicity and can lead to strong crystal lattice energy. These factors make it energetically unfavorable for water molecules to effectively solvate the compound, resulting in poor solubility.

Q2: What are the initial steps I should take when my derivative precipitates out of an aqueous buffer?

A2: When precipitation occurs, first verify the concentration of your compound to ensure it is within the expected solubility limits for your solvent system. Inspect your stock solution (e.g., in DMSO) to confirm the compound is fully dissolved. Review your dilution protocol; rapid addition of an aqueous buffer to a concentrated organic stock solution can cause localized supersaturation and precipitation. Finally, assess the pH and temperature of your final solution, as these can significantly impact solubility.

Q3: At what concentration of DMSO in my final aqueous solution should I be concerned about precipitation?

A3: While "this compound" derivatives are often soluble in organic solvents like DMSO, adding this stock solution to an aqueous buffer can lead to precipitation if the final concentration of the organic solvent is too high. A general guideline for many hydrophobic compounds is to keep the final DMSO concentration in cell-based or enzymatic assays at or below 1%, with 0.1% being considered safe for most systems. However, the exact tolerance will depend on the specific derivative and experimental conditions.

Q4: Can pH adjustments improve the solubility of my derivative?

A4: Yes, for ionizable compounds, pH can significantly influence solubility. The "this compound" scaffold contains a primary amine group on the phenyl ring, which is basic. At a pH below its pKa, this amine group will be protonated, forming a more water-soluble salt. Therefore, preparing your aqueous buffer at a slightly acidic pH may enhance the solubility of your derivative.

Troubleshooting Guide

Problem 1: My "this compound" derivative, which is dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer (e.g., PBS).

  • Question: What is the most likely cause of this "crashing out"?

    • Answer: This is a common issue for poorly soluble compounds and is often due to a rapid change in solvent polarity. The compound is stable in the organic solvent (DMSO) but becomes supersaturated and precipitates when introduced into the aqueous environment where its solubility is much lower.

  • Question: How can I prevent this immediate precipitation?

    • Answer:

      • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) while maintaining the compound's solubility.

      • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or PEG 400. This can sometimes improve the compound's solubility in the final aqueous solution.

      • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent the compound from precipitating. A recommended method is to add the aqueous buffer to the DMSO stock slowly while vigorously mixing.[1]

      • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility.

Problem 2: I am observing inconsistent results in my biological assays, even when using the same batch of my derivative.

  • Question: Could solubility be the cause of this variability?

    • Answer: Yes, inconsistent results are frequently linked to solubility and stability issues. The actual concentration of the dissolved compound may differ between experiments due to incomplete dissolution or precipitation over time.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer:

      • Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Gentle warming or sonication may be necessary.

      • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment to minimize issues related to compound degradation or precipitation over time.

      • Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[2]

Materials:

  • "this compound" derivative (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for analytical standard preparation)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

  • Cap the vials securely and place them on an orbital shaker in a temperature-controlled incubator set to 25°C or 37°C.

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a calibration curve prepared from a DMSO stock solution of the compound.

  • The determined concentration represents the equilibrium solubility of the compound in the test medium.

Protocol 2: Improving Solubility with Cyclodextrin Inclusion Complexation (Kneading Method)

This method involves the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of the derivative.[3][4]

Materials:

  • "this compound" derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Oven or vacuum desiccator

Procedure:

  • Weigh the derivative and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in the mortar and add a small amount of deionized water to form a thick, uniform paste.

  • Gradually add the powdered derivative to the paste.

  • Knead the mixture thoroughly for 30-60 minutes. The consistency should remain paste-like.

  • Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved, or dry in a vacuum desiccator.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • The resulting powder is the inclusion complex, which can be tested for its improved aqueous solubility using the shake-flask method.

Protocol 3: Enhancing Solubility by Preparing a Solid Dispersion (Solvent Evaporation Method)

This technique disperses the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.[5][6]

Materials:

  • "this compound" derivative

  • Polyvinylpyrrolidone K30 (PVP K30) or another suitable polymer carrier

  • Methanol or another suitable volatile organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the derivative and the polymer carrier in a desired weight ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the derivative and the polymer in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C.

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • The resulting powder can be characterized and its solubility and dissolution rate can be compared to the pure drug.

Data Presentation

Table 1: Hypothetical Solubility of Derivative X in Aqueous Buffer (pH 7.4) at 25°C Using Different Solubilization Techniques.

Formulation ApproachCarrier/ExcipientDrug-to-Carrier Ratio (w/w)Measured Aqueous Solubility (µg/mL)Fold Increase in Solubility
Unformulated DrugN/AN/A1.51.0
Solid DispersionPVP K301:545.230.1
Solid DispersionPVP K301:1088.959.3
Inclusion ComplexHP-β-CD1:1 (molar)120.580.3
Inclusion ComplexHP-β-CD1:2 (molar)250.1166.7

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation start Poorly Soluble Derivative (this compound) solubility_assay Determine Baseline Solubility (Shake-Flask Method) start->solubility_assay solid_dispersion Solid Dispersion (e.g., with PVP K30) solubility_assay->solid_dispersion cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) solubility_assay->cyclodextrin ph_adjustment pH Modification (Acidic Buffer) solubility_assay->ph_adjustment re_evaluate Re-evaluate Solubility of Formulated Derivative solid_dispersion->re_evaluate cyclodextrin->re_evaluate ph_adjustment->re_evaluate result Improved Solubility? re_evaluate->result result->solid_dispersion No, Optimize Formulation end_node Proceed to Further Preclinical Studies result->end_node Yes troubleshooting_workflow start Compound Precipitation Observed in Aqueous Buffer check_concentration Is Concentration within Expected Solubility Limit? start->check_concentration check_stock Is Stock Solution (DMSO) Clear and Fully Dissolved? check_concentration->check_stock Yes implement_solutions Implement Corrective Actions: - Lower Final DMSO % - Use Co-solvents - Serial Dilution check_concentration->implement_solutions No check_dilution Was Dilution Performed Slowly with Vigorous Mixing? check_stock->check_dilution Yes check_stock->implement_solutions No check_dilution->implement_solutions No consider_formulation Consider Advanced Formulation: - Solid Dispersion - Cyclodextrin Complex check_dilution->consider_formulation Yes no_precipitation Precipitation Resolved implement_solutions->no_precipitation consider_formulation->no_precipitation

References

Technical Support Center: Scale-Up Synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate. The information is presented in a practical question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key challenges?

A1: The most prevalent method for synthesizing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][3] For the target molecule, the key starting materials would be a derivative of 2-bromo-1-(3-aminophenyl)ethan-1-one and methyl thiooxamate.

Key scale-up challenges include:

  • Reaction Control: Managing reaction temperature, especially potential exotherms, and ensuring homogenous mixing in large volumes.

  • Reagent Purity: The stability and purity of the thioamide and α-haloketone are critical for achieving high yields and minimizing side reactions.[4]

  • Side-Product Formation: The presence of the reactive aminophenyl group can lead to undesired side reactions, potentially requiring a protection-deprotection strategy.

  • Product Isolation and Purification: Ensuring consistent product precipitation, filtration, and purification to meet stringent purity requirements on a large scale.

Q2: I am experiencing low conversion rates. What are the first things to investigate?

A2: Low yields in Hantzsch synthesis can often be traced back to several key factors.[4] The primary areas to troubleshoot are the purity of your reactants, the reaction conditions, and the potential for competing side reactions. The stability of the thioamide can be a significant factor.[4] It is also paramount to ensure solvents are anhydrous, as the presence of water can be detrimental.[4]

Q3: My reaction mixture is turning dark, and I'm getting a lot of impurities. What is causing this?

A3: Dark coloration and the formation of tarry byproducts often suggest decomposition of one of the starting materials or oxidative side reactions involving the 3-aminophenyl moiety. The thioamide reagent can be unstable, especially under prolonged heating. The amino group is susceptible to oxidation, which can be accelerated at higher temperatures. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and evaluating the thermal stability of your starting materials.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis and provides potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low Yield / Incomplete Reaction 1. Purity of α-haloketone or thioamide is low.[4]2. Reaction temperature is too low or reaction time is insufficient.[4]3. Inappropriate solvent choice, affecting solubility and reaction rate.[4]4. Presence of moisture.[4]1. Verify the purity of starting materials using techniques like NMR or LC-MS.2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. Consider microwave-assisted synthesis for faster reaction times.[4]3. Perform a solvent screen with solvents like methanol, ethanol, or isopropanol.[3][4]4. Use anhydrous solvents and run the reaction under an inert atmosphere.
Difficult Product Isolation / Oily Product 1. Incomplete precipitation during work-up.2. Presence of soluble impurities inhibiting crystallization.3. Incorrect pH during neutralization.1. After neutralization, try cooling the mixture to 0-5°C to promote precipitation.2. Attempt to triturate the oily product with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification.3. Screen various solvents for recrystallization (e.g., ethanol, ethyl acetate, acetonitrile).4. If crystallization fails, column chromatography may be necessary for purification.
Formation of Multiple Byproducts 1. Side reactions involving the unprotected amino group.2. Decomposition of the thioamide starting material.3. The α-haloketone is unstable under reaction conditions.1. Consider a protection strategy for the amino group (e.g., acetylation) prior to the cyclization, followed by a final deprotection step.2. Add the thioamide portion-wise to the heated reaction mixture to maintain a low instantaneous concentration.3. Ensure the α-haloketone is used promptly after preparation or stored under appropriate conditions (cool, dark, inert).
Batch-to-Batch Inconsistency 1. Variation in the quality of raw materials.2. Poor control over reaction temperature or addition rates on a larger scale.3. Inefficient or inconsistent mixing in the reactor.1. Establish strict quality control specifications for all starting materials.2. Implement precise process controls for heating, cooling, and reagent addition. Utilize automated reactor systems for better control.3. Evaluate and optimize the reactor's stirrer design and speed to ensure homogeneity.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a representative example for laboratory-scale synthesis. Scale-up operations will require process safety evaluation and optimization.

  • Reaction Setup: In a suitable reactor under a nitrogen atmosphere, charge 2-bromo-1-(3-aminophenyl)ethan-1-one (1.0 eq) and a suitable solvent such as methanol or ethanol (5-10 volumes).[3]

  • Reagent Addition: Add methyl thiooxamate (1.0-1.2 eq) to the mixture.

  • Cyclocondensation: Heat the mixture to reflux (typically 65-80°C) with stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material. Reaction times can range from 2 to 8 hours.[4]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a dilute aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate (e.g., 5% Na₂CO₃), to neutralize the hydrobromic acid formed and precipitate the product.[3]

  • Isolation: Stir the resulting slurry for 30-60 minutes. Collect the solid product by filtration, wash the filter cake thoroughly with water to remove inorganic salts, and then with a small amount of cold solvent to remove soluble impurities.[3]

  • Drying: Dry the product under vacuum at a temperature not exceeding 40-50°C.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: Place the crude, dry solid in an appropriately sized flask and add a minimal amount of the selected solvent. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added. Hold at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis process.

G A 1. Starting Materials (α-haloketone, Thioamide) B 2. Reaction Setup (Solvent, Inert Atmosphere) A->B C 3. Cyclocondensation (Controlled Heating) B->C D 4. In-Process Control (Monitoring via TLC/LCMS) C->D D->C Reaction Incomplete? E 5. Product Work-up (Neutralization & Precipitation) D->E Reaction Complete F 6. Isolation (Filtration & Washing) E->F G 7. Purification (Recrystallization) F->G H 8. Final Product G->H

Caption: General workflow for Hantzsch thiazole synthesis.

G Problem Low Yield or High Impurities Cause1 Reagent Quality? Problem->Cause1 Cause2 Reaction Conditions? Problem->Cause2 Cause3 Work-up/Purification? Problem->Cause3 Sol1 Verify Purity (NMR, LCMS) Use High-Purity/Anhydrous Solvents Cause1->Sol1 Sol2 Optimize Temperature & Time Screen Solvents Implement Inert Atmosphere Cause2->Sol2 Sol3 Adjust Work-up pH Screen Recrystallization Solvents Consider Chromatography Cause3->Sol3

Caption: Troubleshooting decision tree for synthesis issues.

G A Scale-Up Synthesis B Heat Management (Exotherm Control) A->B C Mixing Efficiency (Homogeneity) A->C D Reagent Addition Control (Rates & Sub-surface) A->D E Physical Form Control (Crystal Size) A->E F Process Safety (Hazard Analysis) A->F

Caption: Key logical relationships in scale-up challenges.

References

Technical Support Center: Recrystallization of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not suitable for dissolving the compound. The polarity of the solvent may be too low or too high.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Increase Solvent Volume: Gradually add more solvent to the heated mixture. However, be mindful that using a large volume of solvent can significantly reduce the recovery yield.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity (cloudiness) appears. Reheat the mixture until it becomes clear again, and then allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The melting point of the solute may also be lower than the boiling point of the solvent.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help to slow down the cooling process.

    • Add More Solvent: Reheat the mixture to dissolve the oil, and then add a small amount of additional solvent before allowing it to cool slowly.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If available, add a small seed crystal of the pure compound to the cooled solution to induce crystallization.

Issue 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Reduce Solvent Volume: If the solution is too dilute, partially evaporate the solvent to increase the concentration of the compound and then allow it to cool again.

    • Prolonged Cooling: Leave the solution in a cold environment (e.g., refrigerator) for an extended period.

Issue 4: The recovery yield is low.

  • Possible Cause: The compound has significant solubility in the cold solvent, too much solvent was used, or some product was lost during transfer.

  • Solution:

    • Optimize Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Second Crop of Crystals: Concentrate the mother liquor (the liquid remaining after filtration) to obtain a second, albeit likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Based on procedures for similar 2-aminothiazole derivatives, ethanol is a good starting point for recrystallization.[1][2] Methanol or a mixture of methanol and water has also been used for related compounds and could be effective.[3] A systematic solvent screen is recommended to find the optimal solvent or solvent system for your specific batch of crude material.

Q2: How can I determine the purity of my recrystallized product?

The purity of the recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point. For the related compound, Methyl 2-aminothiazole-4-carboxylate, the melting point is reported as 160-164°C.[4]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Methods: Techniques like 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.

Q3: My recrystallized product is colored. Is this normal?

The presence of color in the recrystallized product could be due to residual impurities. While some thiazole derivatives are colored, a significant change in color after recrystallization might indicate the presence of persistent, colored impurities. If the color is undesirable, you can try treating the hot solution with a small amount of activated charcoal before filtering it to remove the colored impurities.

Data Presentation

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal MorphologyRecovery Yield (%)Purity (by HPLC, %)
EthanolHighLowNeedlesData to be determinedData to be determined
MethanolHighModeratePlatesData to be determinedData to be determined
Ethyl AcetateModerateVery LowPrismsData to be determinedData to be determined
TolueneLowVery LowPowderData to be determinedData to be determined
Ethanol/WaterHighVery LowNeedlesData to be determinedData to be determined

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Recrystallization from a Binary Solvent System (e.g., Methanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of boiling methanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of cold methanol/water mixture, and dry the crystals as described in Protocol 1.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool the solution dissolve->cool Successful dissolution no_dissolve Compound does not dissolve dissolve->no_dissolve Unsuccessful dissolution crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out Compound 'oils out' crystals_form->oiling_out Oils out no_crystals No crystals form crystals_form->no_crystals No end Pure Product filter_dry->end solve_dissolve Try different solvent or solvent mixture no_dissolve->solve_dissolve solve_oiling Reheat, add more solvent, cool slowly, scratch, or seed oiling_out->solve_oiling solve_no_crystals Scratch, seed, or reduce solvent volume no_crystals->solve_no_crystals solve_dissolve->dissolve Retry solve_oiling->cool Retry solve_no_crystals->cool Retry

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent_Selection_Logic start Select Potential Solvent test_hot Test solubility of a small sample when hot start->test_hot is_soluble_hot Is it soluble? test_hot->is_soluble_hot test_cold Test solubility of the same sample when cold is_soluble_hot->test_cold Yes bad_solvent Poor Candidate Solvent (Try another solvent) is_soluble_hot->bad_solvent No is_insoluble_cold Is it insoluble? test_cold->is_insoluble_cold good_solvent Good Candidate Solvent is_insoluble_cold->good_solvent Yes is_insoluble_cold->bad_solvent No bad_solvent->start

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Preventing degradation of "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its three key functional groups: the aromatic amine, the methyl ester, and the thiazole ring. The main degradation pathways are:

  • Oxidation: The aromatic amine (aminophenyl group) is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of colored impurities.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of moisture, especially under acidic or basic conditions.

  • Photodegradation: The thiazole ring, common in many pharmaceutical compounds, can be sensitive to light, particularly UV radiation. This can lead to complex degradation pathways, potentially involving singlet oxygen.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. For a structurally related compound, "Methyl 2-Aminothiazole-4-carboxylate," storage in a refrigerator is recommended.[2] Therefore, it is advisable to store this compound under the following conditions:

  • Temperature: Refrigerate (2-8 °C).

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can promote hydrolysis.

Q3: I've noticed a change in the color of my solid compound. What could be the cause?

A3: A change in color, such as yellowing or darkening, is a common indicator of degradation, particularly oxidation of the aromatic amine group. Exposure to air and/or light can accelerate this process. It is crucial to re-analyze the purity of the material before use.

Q4: My compound is in a DMSO stock solution and my experimental results are inconsistent. Could the compound be degrading in the solvent?

A4: Yes, it is possible. Some 2-aminothiazole derivatives have been shown to be unstable in DMSO at room temperature, leading to the formation of various degradation products.[3] It is recommended to prepare fresh solutions before each experiment and to store stock solutions at low temperatures (e.g., -20 °C or -80 °C) for short periods. If you suspect degradation in solution, you should analyze the solution by a suitable analytical method like HPLC.

Troubleshooting Guides

Issue 1: Appearance of new peaks in HPLC analysis of the stored compound.

  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Step: Check the retention time of the new peak. The hydrolyzed carboxylic acid product will be more polar and thus will likely have a shorter retention time on a reverse-phase HPLC column. To confirm, you can intentionally hydrolyze a small sample of the compound by treating it with a dilute acid or base and compare the chromatogram.

    • Prevention: Ensure the compound is stored in a desiccated environment and in a tightly sealed container. Use anhydrous solvents for preparing solutions.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: Oxidation products of aromatic amines can be numerous and may appear as multiple new peaks in the chromatogram. These products are often colored.

    • Prevention: Store the solid compound and solutions under an inert atmosphere. Avoid sources of ignition or high heat which can accelerate oxidation.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: If the compound has been exposed to light, photodegradation is a possibility. The degradation products can be complex.

    • Prevention: Always store and handle the compound in light-protecting containers.

Issue 2: Decreased potency or activity of the compound in biological assays.

  • Possible Cause: Degradation leading to a lower concentration of the active compound.

    • Troubleshooting Step 1: Check for visible signs of degradation. Has the solid changed color? Is the solution clear and colorless?

    • Troubleshooting Step 2: Re-evaluate the purity. Use HPLC or another suitable analytical method to determine the purity of the compound from the batch .

    • Troubleshooting Step 3: Prepare fresh solutions. If using stock solutions, prepare a fresh solution from a new or properly stored solid sample and repeat the experiment. Some 2-aminothiazole derivatives have shown instability in buffer solutions.[4]

Summary of Potential Degradation under Stress Conditions

Stress ConditionPotential for DegradationLikely Degradation Products
Acidic Hydrolysis Moderate to High4-(3-aminophenyl)thiazole-2-carboxylic acid
Basic Hydrolysis Moderate to HighSalt of 4-(3-aminophenyl)thiazole-2-carboxylic acid
**Oxidation (e.g., H₂O₂) **HighNitroso, nitro, azo, azoxy, and polymeric compounds
Thermal (Dry Heat) ModerateVarious, potentially including oxidative products
Photodegradation (UV/Vis) Moderate to HighComplex mixture, potential for thiazole ring cleavage

Experimental Protocols

Protocol for a Simple Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase to the initial concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase to the initial concentration.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 70 °C for 48 hours. Dissolve the stressed solid in the solvent to the initial concentration.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a clear vial) to a photostability chamber with a light source (e.g., UV and visible light) for a defined period. As a control, wrap a parallel sample in aluminum foil and keep it under the same conditions.

3. Analysis:

  • Analyze all stressed samples and an unstressed control sample by HPLC.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).

  • Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main This compound hydrolysis_product 4-(3-aminophenyl)thiazole-2-carboxylic acid main->hydrolysis_product  Moisture, Acid/Base oxidation_products Nitroso, Nitro, Azo, Azoxy, and Polymeric Impurities main->oxidation_products  Oxygen, Light, Heat photo_products Complex Degradants (potential thiazole ring cleavage) main->photo_products  UV/Visible Light start Suspected Degradation (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_check Perform Purity Analysis (e.g., HPLC) check_storage->analytical_check pure Purity is High (>98%) analytical_check->pure Yes impure Purity is Low / Degradants Present analytical_check->impure No troubleshoot_assay Troubleshoot Experimental Conditions (e.g., solution stability) pure->troubleshoot_assay discard Discard and Use a Fresh Batch of Compound impure->discard identify_degradants Characterize Degradation Products (if necessary) discard->identify_degradants

References

Technical Support Center: Byproduct Analysis in the Synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common synthetic route is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, the likely precursors are a methyl 2-chloro- or 2-bromo-4-(3-aminophenyl)-4-oxobutanoate and thiourea.

Q2: What are the potential byproducts I should be aware of in this synthesis?

Several byproducts can form depending on the reaction conditions. The primary concerns include:

  • Isomeric Impurities: Formation of the constitutional isomer, Methyl 2-amino-5-(3-aminophenyl)thiazole-4-carboxylate, can occur if the starting α-haloketone is not regiochemically pure.

  • Over-alkylation Products: The amino group on the phenyl ring can potentially react with the α-haloketone, leading to N-alkylation byproducts.

  • Dimerization Products: Oxidative coupling of the aminophenyl group can lead to the formation of dimeric impurities, such as azo or azoxy compounds, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Hydrolysis Products: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if the reaction or work-up conditions are too acidic or basic, and involve prolonged exposure to water.

  • Unreacted Starting Materials: Incomplete reaction can leave residual α-haloketone and thiourea.

Q3: How can I detect these byproducts?

A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts. High-Performance Liquid Chromatography (HPLC) is ideal for separating the main product from impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), helps in determining the molecular weights of the byproducts, providing clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the definitive structural elucidation of isolated impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on byproduct analysis and mitigation.

Problem 1: Presence of an Isomer with the Same Mass in LC-MS

Possible Cause: Lack of regioselectivity in the synthesis of the α-haloketone precursor, leading to the formation of Methyl 2-amino-5-(3-aminophenyl)thiazole-4-carboxylate.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze the α-haloketone precursor by ¹H NMR to ensure it is the correct regioisomer.

  • Optimize Halogenation: If synthesizing the α-haloketone, carefully control the reaction conditions (temperature, stoichiometry of the halogenating agent) to favor the desired isomer.

  • Chromatographic Separation: Develop an optimized HPLC method to separate the two isomers. A reversed-phase C18 column with a gradient elution of acetonitrile and water with a small amount of formic acid is a good starting point.

Parameter Initial HPLC Method Optimized HPLC Method
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B in 15 min30-70% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection 254 nm254 nm, 280 nm
Problem 2: Observation of a Higher Molecular Weight Impurity

Possible Cause: Formation of N-alkylation or dimerization byproducts.

Troubleshooting Steps:

  • Protect the Amino Group: If N-alkylation is a persistent issue, consider protecting the amino group on the phenyl ring (e.g., as an acetamide) before the Hantzsch synthesis and deprotecting it in a subsequent step.

  • Inert Atmosphere: To prevent oxidative dimerization, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Avoid excessively high reaction temperatures, which can promote side reactions.

  • Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to isolate the main product from higher molecular weight impurities.

Impurity Type Plausible Molecular Weight (M+H)⁺ Analytical Confirmation
N-Alkylation ProductExpected MW of Product + MW of Ketone FragmentLC-MS, ¹H NMR (loss of one N-H proton, additional signals for the alkyl group)
Azo Dimer2 x MW of Product - 2LC-MS, UV-Vis (characteristic absorbance), ¹H NMR (complex aromatic region)

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Byproduct Profiling

Objective: To separate and identify the main product and potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reaction mixture sample, diluted in mobile phase

Procedure:

  • Prepare mobile phase A: 0.1% formic acid in water.

  • Prepare mobile phase B: 0.1% formic acid in acetonitrile.

  • Equilibrate the column with 95% A and 5% B for 10 minutes.

  • Inject 10 µL of the diluted reaction mixture.

  • Run a linear gradient from 5% to 95% B over 30 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the eluent by UV detection at 254 nm and 280 nm.

  • Direct the eluent to the ESI-MS for mass analysis in positive ion mode.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the structure of the main product and identify the structure of isolated byproducts.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Isolated product or byproduct sample

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks and determine the chemical shifts and coupling constants.

  • Compare the obtained spectrum with the expected spectrum for the desired product and analyze any unexpected signals for byproduct identification.

Visualizations

Byproduct_Formation_Pathway cluster_reactants Starting Materials cluster_main_reaction Hantzsch Synthesis cluster_byproducts Potential Byproducts alpha_haloketone Methyl 2-halo-3-(3-aminophenyl)-3-oxopropanoate main_product This compound alpha_haloketone->main_product Condensation isomer Isomeric Product alpha_haloketone->isomer Incorrect Regioisomer n_alkylation N-Alkylation Byproduct alpha_haloketone->n_alkylation Side Reaction thiourea Thiourea thiourea->main_product dimer Dimerization Product main_product->dimer Oxidation hydrolysis Hydrolyzed Product main_product->hydrolysis Hydrolysis

Caption: Potential reaction pathways leading to the desired product and common byproducts.

Analytical_Workflow reaction_mixture Crude Reaction Mixture tlc TLC Analysis (Initial Check) reaction_mixture->tlc hplc HPLC Analysis (Separation & Quantification) reaction_mixture->hplc lc_ms LC-MS Analysis (Mass Identification) hplc->lc_ms fraction_collection Fraction Collection (Isolation of Impurities) hplc->fraction_collection final_report Byproduct Identification Report lc_ms->final_report nmr NMR Spectroscopy (Structural Elucidation) fraction_collection->nmr nmr->final_report

Technical Support Center: Catalyst Selection for Reactions of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(3-aminophenyl)thiazole-2-carboxylate . The content addresses common issues encountered during catalytic reactions involving this molecule, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Suzuki-Miyaura coupling with the 3-amino group of this compound, but I am getting low to no yield. What is a common cause for this?

A1: Direct Suzuki-Miyaura coupling on an aniline (the -NH2 group) is not a standard reaction. This reaction is typically used for C-C bond formation between an organoboron compound and an organic halide. You are likely looking to perform an amination reaction, such as a Buchwald-Hartwig amination, to couple an aryl halide to the amino group.

If you are attempting to functionalize a halogenated version of the starting material, catalyst deactivation is a common issue. The nitrogen atoms in the thiazole ring and the amino group can coordinate with the palladium catalyst, leading to inactive complexes.[1] Ensure your reaction is performed under strictly inert conditions, as oxygen can lead to the oxidative homocoupling of boronic acids.[1]

Q2: Which catalysts are recommended for amide bond formation at the 3-amino position?

A2: For amide bond formation (acylation) starting with the amine, the reaction does not typically require a metal catalyst in the way a cross-coupling reaction does. Instead, stoichiometric coupling reagents are used to activate the carboxylic acid partner. Common and effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole).[2] For electron-deficient amines, activating the acid with methanesulfonyl chloride (MsCl) in the presence of a base like N-methylimidazole (NMI) can also be effective.[3]

Q3: Can I perform a Heck or Sonogashira reaction on this molecule?

A3: The Heck and Sonogashira reactions require an organic halide (or triflate) to couple with an alkene or terminal alkyne, respectively.[4] The parent molecule, this compound, does not have a suitable leaving group for these reactions. To perform these couplings on the phenyl ring, you would first need to synthesize the corresponding halogenated (e.g., 4-(3-amino-4-bromophenyl)thiazole) or triflated derivative. Once you have the halogenated substrate, standard palladium catalysts can be employed.[4][5]

Q4: My palladium-catalyzed cross-coupling reaction is turning black and stalling. What is happening?

A4: The formation of palladium black (insoluble, aggregated palladium) is a common sign of catalyst decomposition and deactivation.[1] This can be caused by:

  • High Temperatures: Can accelerate catalyst agglomeration.

  • Incomplete Ligand Coordination: The ligand protects the palladium center; if the ligand degrades or is not present in the correct ratio, the catalyst becomes unstable.

  • Presence of Impurities: Ensure all solvents and reagents are pure and dry.

  • Inappropriate Ligand Choice: For electron-rich systems or those with potential chelating groups like your molecule, bulkier, electron-rich phosphine ligands can improve stability.[1]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Symptom Potential Cause Troubleshooting Steps & Solutions
Low or no conversion of starting material Inactive Catalyst: The Pd(0) active species has not formed or has been oxidized.• Use a fresh, high-quality palladium precatalyst (e.g., a G3 or G4 palladacycle).• Ensure all reagents and solvents are thoroughly degassed using an inert gas (Argon or Nitrogen).[1]
Catalyst Poisoning: The thiazole or amino nitrogen is binding too strongly to the palladium center.• Increase the ligand-to-metal ratio.• Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, XPhos) which can favor the desired catalytic cycle over catalyst inhibition.
Inappropriate Base: The chosen base may not be strong enough or may be sterically hindered.• Screen different bases. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, K3PO4, or LHMDS are common.
Formation of Hydrodehalogenation byproduct Side Reactions: β-hydride elimination from the amine or other side reactions are consuming the active catalyst.[1]• Optimize the reaction temperature; sometimes lower temperatures for a longer duration can minimize side reactions.• Ensure the purity of the amine coupling partner.
Reaction fails on scale-up Inefficient Mixing or Heat Transfer: Hotspots can lead to catalyst decomposition.• Optimize the stirring rate and reactor geometry for efficient mixing.• Ensure uniform heating of the reaction vessel.[1]
Issue 2: Multiple Products in Amide Coupling Reactions
Symptom Potential Cause Troubleshooting Steps & Solutions
Formation of a symmetrical urea byproduct Reaction with CO2: The aniline can react with trace carbon dioxide if the reaction is not properly protected under an inert atmosphere.• Ensure the reaction is run under a positive pressure of Argon or Nitrogen.
Unreacted starting amine and acid Ineffective Coupling Agent: The coupling reagent may have degraded or is not suitable for the substrates.• Use a fresh bottle of the coupling reagent (e.g., HATU, EDC).• Screen alternative coupling reagents.[2]
Side products related to the carboxylic acid Racemization (if acid is chiral): The activation process can lead to loss of stereochemical integrity.• Use an additive known to suppress racemization, such as HOBt or Oxyma Pure.• Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of N-acylurea: A common side reaction when using carbodiimides like EDC without an additive.• Always include an additive like HOBt or HOSu when using EDC to trap the activated acid and prevent rearrangement.

Catalyst & Reagent Selection Tables

Table 1: Recommended Catalysts for Buchwald-Hartwig Amination
Catalyst System Typical Substrates Advantages Considerations
Pd2(dba)3 + XPhos Aryl chlorides, bromides, and triflatesBroad substrate scope, high thermal stability.Requires careful handling under inert conditions.
XPhos Palladacycle (G3/G4) Aryl chlorides, bromides, and triflatesAir-stable precatalyst, highly active, reproducible results.Higher cost compared to Pd2(dba)3.
Pd(OAc)2 + RuPhos Sterically hindered aryl halides and aminesEffective for challenging couplings.Can be sensitive to reaction conditions.
Table 2: Common Reagents for Amide Coupling
Coupling Reagent Base Advantages Common Issues
HATU DIPEA, Et3NFast reaction times, high yields, low racemization.Can be expensive; produces a urea byproduct.
EDC / HOBt DIPEA, Et3NCost-effective, water-soluble byproducts are easily removed.Can lead to N-acylurea byproduct if HOBt is omitted.[2]
T3P® (Propylphosphonic Anhydride) Pyridine, DIPEAHigh reactivity, byproducts are water-soluble.Often requires a full equivalent of the reagent.
MsCl / NMI N-Methylimidazole (NMI)Effective for electron-deficient amines.[3]The intermediate is highly reactive; requires careful temperature control.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling
  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_coupling Functional Group Transformation cluster_reagents Catalyst / Reagent Choice start Desired Reaction? amide_bond Amide Bond Formation (-NH2 -> -NHCOR) start->amide_bond Acylation cc_bond C-N Bond Formation (Buchwald-Hartwig) start->cc_bond Amination other_cc C-C Bond Formation (Heck/Suzuki/Sonogashira) start->other_cc C-C Coupling coupling_agents Coupling Reagents: HATU, EDC/HOBt, T3P amide_bond->coupling_agents pd_catalyst Palladium Catalyst + Ligand: (e.g., XPhos Pd G3) cc_bond->pd_catalyst halogenate Step 1: Halogenate Phenyl Ring other_cc->halogenate Then... protocol Select Experimental Protocol coupling_agents->protocol pd_catalyst->protocol halogenate->pd_catalyst Then... troubleshoot Troubleshooting protocol->troubleshoot Low Yield / Side Products

Caption: Decision workflow for selecting a catalyst or reagent.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Reaction cause1 Inactive Catalyst? start->cause1 cause2 Catalyst Poisoning? start->cause2 cause3 Wrong Base/Solvent? start->cause3 cause4 Side Reactions? start->cause4 solution1 Use Fresh Precatalyst Ensure Inert Atmosphere cause1->solution1 solution2 Increase Ligand Ratio Use Bulky Ligand (XPhos) cause2->solution2 solution3 Screen Bases (NaOtBu, K3PO4) Use Anhydrous Solvent cause3->solution3 solution4 Optimize Temperature Check Reagent Purity cause4->solution4

Caption: Troubleshooting common issues in Buchwald-Hartwig amination.

References

Validation & Comparative

Unveiling the Anticancer Potential of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A novel thiazole derivative, Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, and its close structural analogs are emerging as promising candidates in the landscape of anticancer research. This guide provides a comparative overview of the biological activity of a closely related analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, against established chemotherapeutic agents, supported by experimental data and mechanistic insights.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the cytotoxic effects and the underlying cellular pathways activated by this class of thiazole compounds.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (a close analog of this compound) was evaluated against a panel of human cancer cell lines and compared with standard-of-care drugs for melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized in the table below.

Compound/DrugCancer TypeCell LineIC50 (µM)
N-(4-(3-aminophenyl)thiazol-2-yl)acetamideMelanomaA3750.8 ± 0.1
VemurafenibMelanomaA3750.018
N-(4-(3-aminophenyl)thiazol-2-yl)acetamidePancreatic CancerMiaPaCa-21.2 ± 0.2
GemcitabinePancreatic CancerMiaPaCa-20.03
N-(4-(3-aminophenyl)thiazol-2-yl)acetamideChronic Myeloid LeukemiaK5620.5 ± 0.05
ImatinibChronic Myeloid LeukemiaK5620.25

Data for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide is derived from a study on its biological activity.[1][2] IC50 values for comparator drugs are established reference values.

The data indicates that while the thiazole derivative demonstrates potent anticancer activity in the sub-micromolar to low micromolar range across all tested cell lines, the standard-of-care agents generally exhibit higher potency with lower IC50 values. However, the efficacy of the thiazole scaffold against both sensitive and resistant cancer cell lines warrants further investigation and optimization.[1][2]

Mechanistic Insights: A Dual Approach to Cell Death

Research into the mechanism of action of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide reveals a dual-pronged attack on cancer cells, inducing both apoptosis (programmed cell death) and autophagy.[1][2] This multifaceted approach to eliminating cancer cells is a desirable characteristic for novel anticancer agents, as it may help to overcome resistance mechanisms that can develop against drugs with a single mode of action.

Signaling Pathways

The induction of apoptosis and autophagy by the thiazole derivative suggests its interaction with key cellular signaling pathways that regulate cell survival and death.

cluster_0 Thiazole Derivative Action cluster_1 Cellular Response Thiazole Derivative Thiazole Derivative Target Proteins Target Proteins Thiazole Derivative->Target Proteins Apoptosis Induction Apoptosis Induction Target Proteins->Apoptosis Induction Autophagy Induction Autophagy Induction Target Proteins->Autophagy Induction Cell Death Cell Death Apoptosis Induction->Cell Death Autophagy Induction->Cell Death

Figure 1: Proposed mechanism of action for the thiazole derivative.

Comparison with Standard-of-Care Agents

A deeper understanding of the potential of this compound and its analogs can be gained by comparing their proposed mechanism with that of established drugs.

  • Vemurafenib: This BRAF kinase inhibitor is a targeted therapy used for melanoma with specific BRAF mutations.[3][4][5][6] It blocks the MAPK/ERK signaling pathway, leading to reduced cell proliferation and apoptosis.[4][5]

  • Gemcitabine: As a nucleoside analog, gemcitabine disrupts DNA synthesis, leading to "masked chain termination" and ultimately, apoptosis.[7][8][9][10] It also inhibits ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA.[9]

  • Imatinib: This tyrosine kinase inhibitor targets the Bcr-Abl fusion protein in CML, blocking its activity and thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][11][12][13]

The thiazole derivative's ability to induce both apoptosis and autophagy distinguishes it from these established drugs, which primarily rely on inducing apoptosis through specific pathway inhibition.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is typically performed using the MTT assay.

MTT Assay for Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (a known cytotoxic drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.

A Seed Cells in 96-well Plate B Add Test Compound & Incubate A->B C Add MTT Reagent & Incubate B->C D Add Solubilizing Agent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 2: Workflow of the MTT assay for cytotoxicity screening.

Conclusion

While "this compound" itself requires further direct biological evaluation, the promising anticancer activity of its close analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, highlights the potential of this chemical scaffold. Its unique dual mechanism of inducing both apoptosis and autophagy presents an exciting avenue for the development of novel cancer therapeutics that may be effective against a broad range of cancers and potentially circumvent drug resistance. Further structure-activity relationship studies are warranted to optimize the potency of this class of compounds and to fully elucidate their therapeutic potential.

References

Comparing "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the methyl 4-(3-aminophenyl)thiazole-2-carboxylate scaffold, a representative of the broader 2-aminothiazole class of kinase inhibitors, against other prominent kinase inhibitor scaffolds. This document offers a data-driven comparison, detailed experimental methodologies, and visualizations to aid in the strategic design and development of novel kinase inhibitors.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases makes it a versatile starting point for the design of targeted therapies.[1] This guide will delve into the characteristics of the aminothiazole scaffold, exemplified by this compound, and compare it with other established kinase inhibitor backbones.

Comparative Analysis of Kinase Inhibitor Scaffolds

The selection of a core scaffold is a critical decision in the design of kinase inhibitors, influencing potency, selectivity, and pharmacokinetic properties. The following table summarizes the key features of the aminothiazole scaffold in comparison to other widely recognized kinase inhibitor scaffolds.

ScaffoldCore StructureKey AdvantagesNotable ExamplesTarget Kinases (Examples)
Aminothiazole A five-membered heterocyclic ring containing sulfur and nitrogen atoms with an amino group at the 2-position.Versatile for substitution, forms key hydrogen bonds with the kinase hinge region, good oral bioavailability has been achieved.[1]Dasatinib[1], various experimental compoundsSrc family kinases, Abl, c-Met, VEGFR, p38 MAP kinase[1][4][5]
Aminopyrazole A five-membered heterocyclic ring with two adjacent nitrogen atoms and an amino group.Can act as a hinge-binding motif, amenable to diverse chemical modifications.[6]Tozasertib (VX-680)Aurora Kinases, CDK16[6]
Quinazoline A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.Established scaffold with multiple approved drugs, rigid structure can provide high affinity.Gefitinib, ErlotinibEGFR, VEGFR
Indole/Indolone A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Present in many natural and synthetic bioactive molecules, can be modified to target different kinases.Sunitinib, AxitinibVEGFR, PDGFR, c-KIT
Pyrazolopyrimidine A bicyclic heterocyclic compound composed of a pyrazole ring fused to a pyrimidine ring.Can form multiple hydrogen bonds with the kinase hinge region, often exhibits high potency.RuxolitinibJAK1, JAK2

Kinase Inhibitory Activity: A Quantitative Comparison

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table presents a compilation of reported IC50 values for representative compounds from different scaffolds against various kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Aminothiazole DasatinibAbl<1[1]
DasatinibSrc0.8[1]
DasatinibLck1.1[1]
Compound 28 (a 2,4-disubstituted thiazole amide)HT29 (cellular assay)630[7]
Aminopyrazole Compound 43d (an N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative)CDK16 (cellular assay)33[6]
Quinazoline GefitinibEGFR2-37(General knowledge)
Indole/Indolone SunitinibVEGFR29(General knowledge)
Pyrazolopyrimidine RuxolitinibJAK13.3(General knowledge)

Experimental Protocols

To ensure reproducibility and facilitate the comparison of novel compounds, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Materials: Purified kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

    • Incubate the plate for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Kinase Inhibition and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Aminothiazole Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf

Caption: A simplified signaling pathway illustrating common targets of kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Synthesis of This compound and Analogs Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement) Cell_Proliferation->Western_Blot PK_Studies Pharmacokinetic Studies Cell_Proliferation->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Scaffold_Comparison cluster_aminothiazole Aminothiazole Scaffold cluster_alternatives Alternative Scaffolds Aminothiazole Methyl 4-(3-aminophenyl) thiazole-2-carboxylate AT_Props Advantages: - Versatile Chemistry - Hinge Binding - Proven Scaffold Comparison Comparison Criteria Aminothiazole->Comparison vs. Quinazoline Quinazoline Quinazoline->Comparison Indole Indole Indole->Comparison Pyrazolopyrimidine Pyrazolopyrimidine Pyrazolopyrimidine->Comparison Potency Potency Comparison->Potency Potency (IC50) Selectivity Selectivity Comparison->Selectivity Selectivity Profile PK_Props PK_Props Comparison->PK_Props Pharmacokinetics Synthetic_Tractability Synthetic_Tractability Comparison->Synthetic_Tractability Synthetic Accessibility

Caption: Logical relationship for comparing kinase inhibitor scaffolds.

References

Comparative In Vitro Analysis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities and experimental evaluation of novel thiazole-based compounds.

Derivatives of the thiazole scaffold, particularly those related to Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, have emerged as a promising class of compounds with a wide spectrum of biological activities. Extensive in vitro testing has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the performance of various thiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the fields of medicinal chemistry and drug development.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiazole derivatives against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A notable study synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their anticancer activity. Among the synthesized compounds, derivative 4c demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[1] This activity was found to be more potent than the standard drug Staurosporine.[1] Further investigation revealed that compound 4c inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.15 µM.[1] The compound was also shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cells.[1]

Another study focused on novel thiazole-2-imine derivatives and their effect on the SaOS-2 human osteosarcoma cell line. The synthesized compounds exhibited anticancer activity with IC50 values ranging from 0.190 to 0.273 µg/mL.[2]

Furthermore, a series of 2-amino-4-phenylthiazole derivatives were designed and evaluated for their antiproliferative activity against A549, HeLa, HT29, and Karpas299 human cancer cell lines.[3] Compound 5b from this series showed outstanding growth inhibitory effects, particularly against the HT29 cell line with an IC50 value of 2.01 µM.[3]

Comparative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 ValueStandard DrugStandard Drug IC50Reference
Compound 4c MCF-72.57 ± 0.16 µMStaurosporine6.77 ± 0.41 µM[1]
Compound 4c HepG27.26 ± 0.44 µMStaurosporine8.4 ± 0.51 µM[1]
Compound 4i SaOS-20.190 ± 0.045 µg/mL--[2]
Compound 5b HT292.01 µMCrizotinib1.10 µM[3]
Compound 13 RPMI-8226GI50 = 0.08 µMMelphalanMore active[4]

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacterial and fungal pathogens.

A study on novel azo-thiazole derivatives containing a thiazole moiety revealed notable antibacterial potency.[5] Compounds 3a and 3c showed a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against Staphylococcus aureus, which was more potent than the reference antibiotic Azithromycin (MIC = 40 µg/mL).[5]

In another investigation, novel aminothiazole derivatives were screened for their antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).[6] Compounds bearing 4-cyanophenyl (6d ), 4-fluorophenyl (6b ), and other substituents showed high antibacterial activity against both strains.[6]

Furthermore, a series of 2-amino thiazole derivatives were synthesized and tested for their antibacterial and antifungal activity.[7] The study reported that some of the synthesized compounds exhibited good activity against Bacillus subtilis, E. coli, Candida albicans, and Aspergillus niger at concentrations of 50 and 100 µg/mL.[7]

Comparative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC ValueStandard DrugStandard Drug MICReference
Compound 3a & 3c Staphylococcus aureus10 µg/mLAzithromycin40 µg/mL[5]
Various derivatives Bacillus subtilis, E. coli, C. albicans, A. niger---[7]

Enzyme Inhibition

The biological activity of thiazole derivatives is often linked to their ability to inhibit specific enzymes. For instance, some derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes.

A study focused on thiazole-methylsulfonyl derivatives investigated their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[8] The IC50 values for hCA I inhibition ranged from 39.38 to 198.04 µM, and for hCA II, the range was 39.16 to 86.64 µM, compared to the standard inhibitor Acetazolamide (AAZ) with IC50 values of 18.11 µM (hCA I) and 20.65 µM (hCA II).[8]

As mentioned earlier, in the context of anticancer activity, compound 4c was found to be an effective inhibitor of VEGFR-2 with an IC50 of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[1]

Comparative Enzyme Inhibition Data
Compound/DerivativeEnzymeIC50 ValueStandard InhibitorStandard Inhibitor IC50Reference
Thiazole-methylsulfonyl derivatives hCA I39.38–198.04 µMAcetazolamide18.11 µM[8]
Thiazole-methylsulfonyl derivatives hCA II39.16–86.64 µMAcetazolamide20.65 µM[8]
Compound 4c VEGFR-20.15 µMSorafenib0.059 µM[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized thiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)

The antibacterial and antifungal activities of the thiazole derivatives can be evaluated using the agar well-diffusion method.

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and poured into sterile Petri plates.

  • Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution at different concentrations is added to the wells. A standard antibiotic/antifungal agent is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

anticancer_pathway Thiazole_Derivative Thiazole Derivative (e.g., Compound 4c) VEGFR2 VEGFR-2 Thiazole_Derivative->VEGFR2 Inhibition Cell_Cycle Cell Cycle Progression (G1/S Phase) Thiazole_Derivative->Cell_Cycle Arrest Apoptosis Apoptosis Thiazole_Derivative->Apoptosis Induction PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Inhibition

Caption: Anticancer mechanism of a thiazole derivative.

mtt_workflow A Seed Cancer Cells in 96-well plate B Treat with Thiazole Derivatives A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT cytotoxicity assay.

structure_activity Core Thiazole Core R1 R2 R3 R1 Substituent at R1 (e.g., Aminophenyl) Core:f1->R1 R2 Substituent at R2 (e.g., Carboxylate) Core:f2->R2 R3 Substituent at R3 (e.g., Phenyl) Core:f3->R3 Activity Biological Activity (Anticancer, Antimicrobial) R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) concept.

References

A Comparative Analysis of the Biological Activity of Methyl 4-(aminophenyl)thiazole-2-carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nuanced differences in biological activity between the ortho-, meta-, and para- regioisomers of Methyl 4-(aminophenyl)thiazole-2-carboxylate. This guide synthesizes available data on their anticancer properties, details relevant experimental protocols, and illustrates the key signaling pathways implicated in their mechanism of action.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects. The positioning of substituents on this core structure can dramatically influence the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity. This guide focuses on the comparative biological activity of three specific regioisomers of Methyl 4-(aminophenyl)thiazole-2-carboxylate, where the aminophenyl group is situated at the ortho-, meta-, or para- position of the thiazole ring.

While direct comparative studies of these three specific regioisomers are not extensively documented in publicly available literature, a wealth of research on substituted 2-aminothiazole derivatives provides valuable insights into their structure-activity relationships (SAR). Generally, the position of the amino group on the phenyl ring is a critical determinant of the molecule's biological activity.

Comparative Biological Activity: An Overview

Derivatives of the 2-aminothiazole family have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases, disruption of microtubule polymerization, or induction of apoptosis. The spatial arrangement of the aminophenyl substituent in the Methyl 4-(aminophenyl)thiazole-2-carboxylate series is expected to alter the molecule's electronic properties and steric profile, thereby affecting its binding affinity to target proteins and its overall cytotoxic and antiproliferative activity.

Structure-activity relationship studies on broader series of aminophenylthiazole derivatives suggest that the substitution pattern on the phenyl ring significantly impacts their anticancer potency. For instance, in some series of 2-(4-aminophenyl)benzothiazoles, substituents at the 3'-position of the aminophenyl ring have been shown to be particularly potent.[1] While this does not directly translate to the title compounds, it highlights the sensitivity of the biological activity to the precise positioning of functional groups.

Quantitative Data Summary

Compound Regioisomer Cancer Cell Line Hypothetical IC50 (µM)
Methyl 4-(2-aminophenyl)thiazole-2-carboxylateOrthoMCF-7 (Breast)> 50
A549 (Lung)> 50
HCT116 (Colon)> 50
Methyl 4-(3-aminophenyl)thiazole-2-carboxylateMetaMCF-7 (Breast)15.8
A549 (Lung)22.4
HCT116 (Colon)18.9
Methyl 4-(4-aminophenyl)thiazole-2-carboxylateParaMCF-7 (Breast)5.2
A549 (Lung)8.7
HCT116 (Colon)6.1

Note: The IC50 values presented are for illustrative purposes only and are not based on direct experimental results for these specific compounds found in the literature. They are extrapolated from general trends in related compound series where para-substituted analogs often show higher potency.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Treatment Treat cells with compounds for 24-72h Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for 2-4h MTT_Addition->Incubation Solubilization Add solubilization buffer (e.g., DMSO) Incubation->Solubilization Abs_Reading Read absorbance at 570 nm Solubilization->Abs_Reading IC50_Calc Calculate IC50 values Abs_Reading->IC50_Calc

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Implicated Signaling Pathways

The anticancer activity of many 2-aminothiazole derivatives is attributed to their ability to modulate key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[1][7][8][9][10] Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[11][12][13][14][15]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK/ERK Signaling Pathway

Conclusion

While a definitive comparative analysis of the biological activities of Methyl 4-(2-aminophenyl)thiazole-2-carboxylate, this compound, and Methyl 4-(4-aminophenyl)thiazole-2-carboxylate awaits direct experimental investigation, the existing body of research on related 2-aminothiazole derivatives provides a strong foundation for predicting their potential as anticancer agents. The provided experimental protocols and illustrations of key signaling pathways offer a robust framework for researchers to undertake such comparative studies. Future investigations should focus on elucidating the specific molecular targets of these regioisomers and conducting head-to-head in vitro and in vivo evaluations to determine their relative therapeutic potential. This will be crucial for guiding the rational design and development of more effective and selective 2-aminothiazole-based cancer therapeutics.

References

A Comparative Analysis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate and its Bioisosteres in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers and professionals in drug development, this guide provides a detailed comparison of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate with its aminothiazole bioisosteres, focusing on their potential as kinase inhibitors. This document outlines synthetic methodologies, presents a comparative analysis of hypothetical biological data, and details experimental protocols for relevant assays.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site has made it a popular choice for drug designers. This guide focuses on this compound as a representative 2-aminothiazole derivative and compares its potential efficacy with its classical bioisosteres: the corresponding oxazole and pyrazole analogues. Bioisosteric replacement is a widely used strategy in drug design to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds.

Physicochemical and Biological Activity Profile

To facilitate a direct comparison, this section presents a table of key physicochemical properties and hypothetical biological activity data against Pim-1 kinase, a serine/threonine kinase implicated in various cancers. It is important to note that while the physicochemical properties are calculated based on the chemical structures, the biological activity data (IC50 values) are representative and hypothetical , derived from the general activity ranges of similar compounds reported in the literature, as direct comparative studies for these specific molecules are not publicly available.

CompoundStructureMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsHypothetical Pim-1 Kinase IC50 (nM)
This compound 248.292.514150
Methyl 4-(3-aminophenyl)oxazole-2-carboxylate 232.232.114250
Methyl 5-(3-aminophenyl)pyrazole-3-carboxylate 231.241.824400

Note: LogP and hydrogen bond donor/acceptor counts are calculated estimates. IC50 values are hypothetical and for illustrative purposes only.

The thiazole derivative is posited to have the most potent activity, which aligns with the prevalence of this scaffold in known kinase inhibitors. The oxazole bioisostere, being more electronegative than sulfur, may exhibit slightly reduced activity due to altered electronic properties and binding interactions. The pyrazole analogue, with an additional hydrogen bond donor, might have a different binding orientation or altered pharmacokinetics, potentially leading to lower potency in this hypothetical scenario.

Synthetic Pathways

The synthesis of this compound and its bioisosteres can be achieved through established synthetic routes. The following diagrams illustrate the general synthetic workflows.

cluster_0 Thiazole Synthesis A 3-Nitrobenzaldehyde C Intermediate Ester A->C Darzens Condensation B Methyl Dichloroacetate B->C E Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate C->E Hantzsch Thiazole Synthesis D Thiourea D->E F This compound E->F Reduction (e.g., SnCl2/HCl) cluster_1 Oxazole Bioisostere Synthesis G 3-Nitrobenzaldehyde I Ethyl 4-(3-nitrophenyl)oxazole-2-carboxylate G->I Van Leusen Reaction H Ethyl Isocyanoacetate H->I J Methyl 4-(3-nitrophenyl)oxazole-2-carboxylate I->J Transesterification K Methyl 4-(3-aminophenyl)oxazole-2-carboxylate J->K Reduction (e.g., SnCl2/HCl) cluster_2 Pyrazole Bioisostere Synthesis L 3-Nitroacetophenone N Diketone Intermediate L->N Claisen Condensation M Diethyl Oxalate M->N P Ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate N->P Knorr Pyrazole Synthesis O Hydrazine O->P Q Methyl 5-(3-nitrophenyl)pyrazole-3-carboxylate P->Q Transesterification R Methyl 5-(3-aminophenyl)pyrazole-3-carboxylate Q->R Reduction (e.g., SnCl2/HCl) cluster_3 Pim-1 Kinase Assay Workflow S1 Prepare Reagents (Kinase, Substrate, ATP, Compound) S2 Dispense Reagents into 96-well Plate S1->S2 S3 Initiate Kinase Reaction (Add ATP) S2->S3 S4 Incubate at 30°C S3->S4 S5 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) S4->S5 S6 Generate Luminescent Signal (Add Kinase Detection Reagent) S5->S6 S7 Measure Luminescence S6->S7 S8 Data Analysis (IC50 determination) S7->S8 ATP ATP Pim1 Pim-1 Kinase ATP->Pim1 Inhibitor Aminothiazole Inhibitor Inhibitor->Pim1 pSubstrate Phosphorylated Substrate Pim1->pSubstrate Phosphorylation Substrate Substrate (e.g., BAD) Substrate->Pim1 Apoptosis Inhibition of Apoptosis pSubstrate->Apoptosis

Docking studies of "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" derivatives in kinase active sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thiazole-based kinase inhibitors, with a focus on their docking interactions and inhibitory activities. The data presented is collated from multiple studies to offer a consolidated view of the potential of the thiazole scaffold in designing targeted kinase inhibitors.

The thiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key interactions within the ATP-binding pocket of various kinases makes it a valuable template for the design of novel anticancer agents. This guide summarizes the available data on the inhibitory potency of different thiazole derivatives against a range of kinase targets and provides standardized protocols for evaluating new compounds.

Quantitative Comparison of Thiazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) and, where available, the docking scores of various thiazole derivatives against their respective kinase targets. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Thiazole Derivative ClassTarget KinaseCompound ID/DescriptionIC50 (nM)Docking Score (kcal/mol)Reference
Quinazoline-based Thiazoles EGFR (wild-type)Compound 4f2.17-[1]
EGFR (L858R/T790M)Compound 4f2.81-[1]
EGFR (L858R/T790M/C797S)Compound 4f3.62-[1]
Thiazolyl-Pyrazolines EGFRCompound 10d32.5-[2]
VEGFR-2Compound 10d43.0-[2]
Phenyl Sulphonyl Thiazoles B-RAFV600ECompound 13a23.1-[3][4][5]
B-RAFV600EDabrafenib (Reference)47.2-[3][4][5]
Thiazolone & Thiazolthione Derivatives CDK2/cyclin A2Compound 4105.39-[6]
Aminothiazoles Aurora ACompound 2979-[7]
Aurora ACompound 30140-[7]
Thiazole-based Chalcones JAK2Compound 1217.64-[8]
EGFR-TKCompound 2533.66-[8]
Thiadiazole Derivatives VEGFR-2Compound 14103-[9]
Thiazolidine-2,4-diones VEGFR-2Compound 2279-[10]
Coumarin-Thiazoles CDK2Compound I930-[11]
Anticancer Thiazoles CDK2Compound 4c--6.64[12]
AromataseCompound 4c--7.91[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for a kinase inhibition assay and a molecular docking study.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Known kinase inhibitor (Positive Control)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle) and a positive control inhibitor.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Calculation of Percent Inhibition:

    • 100% Activity (Vehicle Control): Luminescence of wells with DMSO only.

    • 0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.

    • Percent Inhibition = 100 x (1 - ([Luminescence of Test Compound] - [Luminescence of No Kinase Control]) / ([Luminescence of Vehicle Control] - [Luminescence of No Kinase Control]))

  • IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Docking Protocol for Kinase Inhibitors

This protocol outlines the general steps for performing a molecular docking study using common computational tools.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE)

  • Docking program (e.g., AutoDock Vina, Glide, DOCK)

  • Visualization software (e.g., PyMOL, VMD, Discovery Studio)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.

    • Prepare the protein by removing water molecules, co-solvents, and any non-essential ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Assign partial charges to the protein atoms.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the thiazole derivative and convert it to a 3D structure.

    • Assign appropriate atom types and bond orders.

    • Generate different conformers of the ligand to account for its flexibility.

    • Assign partial charges to the ligand atoms.

  • Binding Site Definition:

    • Define the binding site on the protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by identifying the active site residues.

    • The grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site of the protein.

    • The program will generate multiple possible binding poses of the ligand and calculate a docking score for each pose, which represents the predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses based on their docking scores and visual inspection of the binding interactions.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.

    • Compare the binding mode of the designed inhibitors with that of known inhibitors to validate the docking protocol and gain insights into the structure-activity relationship.

Visualizations

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Molecular Docking Workflow

Docking_Workflow Start Start Protein Preparation Protein Preparation Start->Protein Preparation Ligand Preparation Ligand Preparation Start->Ligand Preparation Binding Site Definition Binding Site Definition Protein Preparation->Binding Site Definition Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Binding Site Definition->Molecular Docking Pose Generation & Scoring Pose Generation & Scoring Molecular Docking->Pose Generation & Scoring Analysis of Results Analysis of Results Pose Generation & Scoring->Analysis of Results End End Analysis of Results->End

Caption: A generalized workflow for in-silico molecular docking studies.

References

Comparative Efficacy of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Based Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-proliferative activity of a novel thiazole derivative, compound 6b, in comparison to standard-of-care cancer therapies, supported by experimental data and mechanistic insights.

Introduction

The search for novel anti-cancer agents with improved efficacy and the ability to overcome drug resistance is a central focus of oncological research. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of a novel N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative, referred to as compound 6b , against various cancer cell lines. Its performance is benchmarked against established therapeutic agents for melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).

Comparative Analysis of In Vitro Efficacy

The anti-proliferative activity of compound 6b and standard-of-care drugs was evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Compound/DrugCancer TypeCell LineIC50 (µM)Citation
Compound 6b MelanomaA3750.08[1]
Melanoma (Resistant)A375-R0.12[1]
Chronic Myeloid LeukemiaK5620.09[1]
Vemurafenib MelanomaA375~13.2[2]
Melanoma (Resistant)A375 RL~39.4[2]
Erlotinib Pancreatic CancerBxPC-31.26[3]
Pancreatic CancerAsPc-15.8[3]
Imatinib Chronic Myeloid LeukemiaK562~0.03 (after 48h)[4]
Chronic Myeloid LeukemiaLAMA-840.073[5]
Chronic Myeloid LeukemiaMEG-010.089[5]

Key Findings:

  • Compound 6b demonstrates potent anti-proliferative activity in the nanomolar range against melanoma and chronic myeloid leukemia cell lines.[1]

  • Notably, compound 6b retains significant efficacy against a vemurafenib-resistant melanoma cell line (A375-R), suggesting its potential to overcome acquired resistance.[1]

  • In comparison, the established BRAF inhibitor Vemurafenib shows significantly higher IC50 values in both sensitive and resistant melanoma cell lines.[2]

  • For pancreatic cancer, the EGFR inhibitor Erlotinib displays micromolar activity.[3]

  • The BCR-ABL inhibitor Imatinib, a standard treatment for CML, exhibits potent nanomolar efficacy against CML cell lines.[4][5]

Mechanistic Insights and Signaling Pathways

Compound 6b has been shown to induce cell death through the concomitant activation of apoptosis and autophagy.[1][6] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells and is often mediated through the activation of caspases.

Below is a generalized diagram illustrating the induction of apoptosis, a key mechanism of action for many anti-cancer agents, including thiazole derivatives.

apoptosis_pathway Generalized Apoptosis Induction Pathway Inhibitor Thiazole-based Inhibitor (e.g., Compound 6b) Cellular_Stress Cellular Stress Induction Inhibitor->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Generalized pathway of apoptosis induction by a thiazole-based inhibitor.

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of therapeutic compounds using the MTT assay, a common method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., compound 6b , Vemurafenib, Erlotinib, Imatinib) for a specified duration, typically 48 to 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plates are then incubated at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance readings.

Conclusion

The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative, compound 6b , demonstrates significant potential as an anti-cancer agent, exhibiting potent activity against melanoma and chronic myeloid leukemia cell lines. Its ability to maintain efficacy in a drug-resistant melanoma cell line is particularly noteworthy. While further preclinical and clinical studies are required, these findings highlight the promise of this thiazole-based scaffold for the development of novel cancer therapeutics. The comparative data presented in this guide provides a valuable resource for researchers and drug development professionals in the field of oncology.

References

Unraveling the Action of "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potential mechanisms of action for "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" and its analogs reveals a versatile scaffold with significant therapeutic promise. In the absence of direct experimental data for this specific molecule, this guide synthesizes findings from structurally related 4-phenylthiazole derivatives to illuminate its likely biological activities and compares them with established alternative compounds.

The 2-aminothiazole and 4-phenylthiazole core structures are privileged motifs in medicinal chemistry, known to interact with a wide array of biological targets. Based on extensive literature analysis of analogous compounds, "this compound" is predicted to exhibit a multifaceted mechanism of action, potentially including enzyme inhibition, anticancer, and antimicrobial activities. This guide provides a comparative analysis of these potential mechanisms, supported by experimental data from closely related compounds and detailed methodologies for validation.

Comparative Analysis of Potential Mechanisms of Action

To contextualize the potential efficacy of "this compound," we compare its predicted activities with those of well-characterized alternative compounds. The following tables summarize quantitative data for key mechanisms of action identified in related 4-phenylthiazole derivatives.

Anticancer Activity: Cytotoxicity

The anticancer potential of 4-phenylthiazole derivatives has been evaluated against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest. The cytotoxic effects are typically quantified by IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
N-(p-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide SKNMC (Neuroblastoma)10.8 ± 0.08[1]
N-(m-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Doxorubicin (Standard of Care) SKNMC (Neuroblastoma)Not specified in this study[1]
Doxorubicin (Standard of Care) Hep-G2 (Hepatocarcinoma)5.8 ± 1.01[1]
Ureido-substituted 4-phenylthiazole analog (Compound 27) HepG2 (Hepatocarcinoma)0.62 ± 0.34[2]
Sorafenib (Standard of Care) HepG2 (Hepatocarcinoma)1.62 ± 0.27[2]
Enzyme Inhibition: Dual sEH/FAAH Inhibition

A significant area of investigation for 4-phenylthiazole derivatives is their ability to dually inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation.

Compound/AlternativeTarget EnzymeIC50 (nM)Reference
4-phenylthiazole analog (4p) human FAAH9.8[3]
human sEH2.5[3]
4-phenylthiazole analog (4s) human FAAH2.4[3]
human sEH3.5[3]
Antimicrobial Activity

Derivatives of 2-amino-4-phenylthiazole have demonstrated notable activity against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AlternativeMicroorganismMIC (µg/mL)Reference
2-phenyl-3-((4-(p-chlorophenyl)thiazol-2-yl)amino)thiazolidin-4-one (7c) E. coli6.25[4]
S. aureus6.25[4]
2-phenyl-3-((4-(p-nitrophenyl)thiazol-2-yl)amino)thiazolidin-4-one (7d) E. coli6.25[4]
S. aureus6.25[4]
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea (2) C. albicansHigh activity reported[5]
C. glabrataHigh activity reported[5]

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway potentially modulated by 4-phenylthiazole derivatives and a general workflow for validating the mechanism of action.

AR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex AhR-Hsp90 Complex AhR->Complex Hsp90 Hsp90 Hsp90->Complex ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Ligand Methyl 4-(3-aminophenyl) thiazole-2-carboxylate (or analog) Ligand->AhR Binds AhR_nuc AhR Complex->AhR_nuc Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT_nuc->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Activates Transcription Transcription & Translation CYP1A1->Transcription CYP1A1_protein CYP1A1 Protein Transcription->CYP1A1_protein Metabolism Metabolism of Pro-carcinogens CYP1A1_protein->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

experimental_workflow cluster_screening Initial Screening cluster_validation Mechanism Validation cluster_outcome Outcome start Test Compound (e.g., Methyl 4-(3-aminophenyl) thiazole-2-carboxylate) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial_assay enzyme_panel Enzyme Inhibition Panel (e.g., Kinases, Hydrolases) start->enzyme_panel target_id Target Identification (e.g., Proteomics, Genetics) cytotoxicity_assay->target_id antimicrobial_assay->target_id enzyme_panel->target_id binding_assay Direct Binding Assay (e.g., SPR, ITC) target_id->binding_assay cell_based_pathway Cell-based Pathway Analysis (e.g., Western Blot, Reporter Assay) binding_assay->cell_based_pathway in_vivo In Vivo Model (e.g., Xenograft, Infection Model) cell_based_pathway->in_vivo moa Validated Mechanism of Action in_vivo->moa

Caption: General Experimental Workflow for Mechanism of Action Validation.

Detailed Experimental Protocols

To ensure the reproducibility and rigorous evaluation of the potential mechanisms of action, detailed protocols for key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CYP51 Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis.

  • Principle: The assay utilizes a fluorogenic substrate that is metabolized by CYP51 to produce a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity.

  • Procedure:

    • Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP51, a cytochrome P450 reductase (CPR), and a lipid mixture in a suitable buffer.

    • Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor (e.g., ketoconazole) to the wells of a 96-well plate.

    • Enzyme Addition: Add the CYP51 reaction mixture to the wells.

    • Reaction Initiation: Initiate the reaction by adding a fluorogenic substrate (e.g., BOMCC) and an NADPH regenerating system.

    • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays (Fluorometric)

These assays are used to identify inhibitors of sEH and FAAH, respectively.

  • Principle: Both assays employ a specific non-fluorescent substrate that is hydrolyzed by the respective enzyme to release a highly fluorescent product.

  • Procedure:

    • Enzyme and Inhibitor Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified recombinant sEH or FAAH enzyme.

    • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

    • Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate for either sEH or FAAH.

    • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Data Analysis: Determine the rate of the enzymatic reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Conclusion

While direct experimental evidence for "this compound" is currently unavailable, the analysis of its structural analogs strongly suggests a high potential for diverse biological activities. The 4-phenylthiazole core is a versatile scaffold that can be tailored to target a range of enzymes and cellular pathways implicated in cancer, inflammation, and infectious diseases. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to validate the mechanism of action of this and related compounds, paving the way for the development of novel therapeutics. Future studies should focus on the direct synthesis and biological evaluation of "this compound" to confirm these promising predictions.

References

Safety Operating Guide

Proper Disposal of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the chemical properties of its functional groups—aromatic amine, thiazole, and methyl ester—and general principles of hazardous waste management. Aromatic amines, in particular, are noted for their potential toxicity, necessitating cautious handling and disposal.

I. Hazard Assessment and Classification

Hazard CategoryPotential Hazard based on Structural AnalogsDisposal Consideration
Acute Toxicity Aromatic amines can be harmful if swallowed, inhaled, or in contact with skin.Treat as toxic waste. Avoid generating dust or aerosols.
Skin/Eye Irritation Similar compounds are known to cause skin and serious eye irritation.Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazard The environmental fate of this specific compound is unknown, but aromatic amines can be harmful to aquatic life.Do not dispose of down the drain or in general waste.[1]
Reactivity No specific reactivity data is available. Avoid mixing with strong oxidizing agents, acids, or bases.Segregate from incompatible chemicals during waste collection.[2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile rubber is a suitable option).

  • Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired this compound in its original container if possible.[3] If not feasible, use a clearly labeled, sealable, and chemically compatible container.

    • Label the container as "Hazardous Waste" and clearly identify the contents: "this compound".

    • Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Segregate aqueous waste from organic solvent waste.[4]

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste.

    • For highly toxic or potent compounds, it is best practice to triple-rinse the container with a suitable solvent.[5]

    • The first three rinsates must be collected and disposed of as hazardous liquid waste.[2]

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6]

  • Ensure containers are tightly sealed to prevent leaks or spills.[2]

  • Store waste away from heat, ignition sources, and incompatible materials.[2]

  • Utilize secondary containment, such as a plastic tub, for all liquid waste containers.[2]

4. Final Disposal:

  • Arrange for the collection of all this compound waste by a licensed hazardous waste disposal company.[7]

  • Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of your institution's approved procedures.

  • Never dispose of this chemical down the sanitary sewer or in the regular trash.[2]

III. Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container Stream cluster_storage_disposal Final Steps start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Form fume_hood->waste_type collect_solid Collect in Labeled, Sealed Container waste_type->collect_solid Solid collect_liquid Collect in Labeled, Leak-Proof Container waste_type->collect_liquid Liquid triple_rinse Triple-Rinse Container waste_type->triple_rinse Empty Container store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_contaminated Collect Contaminated Items Separately collect_contaminated->store_waste segregate_solvents Segregate Aqueous and Organic Solvents collect_liquid->segregate_solvents segregate_solvents->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store_waste disposal_pickup Arrange for Professional Hazardous Waste Disposal store_waste->disposal_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.